molecular formula C8H8O2 B051311 2,3-Dimethyl-p-benzoquinone CAS No. 526-86-3

2,3-Dimethyl-p-benzoquinone

Cat. No.: B051311
CAS No.: 526-86-3
M. Wt: 136.15 g/mol
InChI Key: AIACLXROWHONEE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-p-benzoquinone (CAS 526-86-3) is a synthetic quinone derivative with the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol . This compound, also known as 2,3-dimethyl-1,4-benzoquinone or 2,3-dimethyl-2,5-cyclohexadiene-1,4-dione, is a valuable tool for probing complex biochemical processes, particularly those involving redox cycling and oxidative stress . Quinones like this compound can undergo redox-cycling, where they are reduced by cellular enzymes and subsequently re-oxidized in the presence of oxygen, leading to the generation of reactive oxygen species (ROS) such as the superoxide anion . Researchers can utilize this compound as a model to investigate the mechanisms of quinone-based toxicity and the cellular response to oxidative damage . Its structure and reactivity make it an ideal candidate for biochemical assays aimed at understanding electron transfer pathways and disrupting carbohydrate metabolism in cellular systems . The physical properties of this compound include a melting point of 55-57°C . This product is intended for research purposes only and is not for diagnostic or therapeutic uses. Proper safety protocols must be followed during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylcyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C8H8O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AIACLXROWHONEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10200579
Record name 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione
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Molecular Weight

136.15 g/mol
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Vapor Pressure

0.02 [mmHg]
Record name 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione
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CAS No.

526-86-3
Record name 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione
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Record name 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione
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Record name 2,3-Dimethylquinone
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Record name 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione
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Record name 2,3-DIMETHYL-4-BENZOQUINONE
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Foundational & Exploratory

Technical Guide: Synthesis of 2,3-Dimethyl-p-benzoquinone from 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethyl-p-benzoquinone via the oxidation of 2,3-dimethylphenol. The document details the chemical and physical properties of the reactant and product, explores various synthetic methodologies with a focus on experimental protocols, and summarizes quantitative data from relevant studies. Visualizations for the general experimental workflow and a relevant biological pathway involving a structurally similar quinone are provided to support the text. This guide is intended to serve as a practical resource for professionals in chemical synthesis and drug development.

Introduction

This compound, also known as o-xyloquinone, is a quinone derivative of significant interest in organic synthesis. Quinones are a class of compounds widely present in nature and are known for their diverse biological activities and roles as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2] The oxidation of substituted phenols, such as 2,3-dimethylphenol (2,3-xylenol), is a primary and direct route to obtaining the corresponding p-benzoquinone.[3]

This guide focuses on the core methodologies for this transformation, providing detailed experimental protocols, comparative data on different oxidative systems, and insights into the biological relevance of related benzoquinones, making it a valuable tool for researchers in medicinal chemistry and process development.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of the starting material and the final product is critical for experimental design, purification, and handling.

Property2,3-Dimethylphenol (Reactant)This compound (Product)
IUPAC Name 2,3-dimethylphenol[4]2,3-dimethylcyclohexa-2,5-diene-1,4-dione[5]
Synonyms 2,3-Xylenol, vic-o-xylenol[6]o-Xyloquinone, 2,3-Dimethylbenzo-1,4-quinone[5]
Molecular Formula C₈H₁₀O[4]C₈H₈O₂
Molar Mass 122.16 g/mol [4]136.15 g/mol [5]
Appearance Colorless to brown crystalline solid[4][6]White to yellow crystalline powder[1][5]
Melting Point 70-75 °C[6]55-57 °C (Note: Some sources report higher values, e.g., 230-232 °C, which may refer to a different compound or require verification)[1][5]
Boiling Point ~217 °C at 760 mmHg[4][6]Not readily available
Solubility Slightly soluble in water (4.57 g/L at 25 °C); soluble in most organic solvents and aqueous alkali.[4][6]Almost insoluble in water; soluble in ethanol, acetone, chloroform, and dimethylformamide.[1]
CAS Number 526-75-0[6]526-86-3[5]

Synthesis Methodologies: An Overview

The oxidation of phenols with a free para-position to p-benzoquinones is a fundamental transformation in organic chemistry. Several oxidative systems have been developed, with varying degrees of selectivity, yield, and environmental impact. The choice of method often depends on substrate sensitivity, scale, and available reagents.

MethodOxidant / Catalyst SystemTypical Solvent(s)Key Features & Notes
Teuber Reaction Dipotassium nitrosodisulfonate (Fremy's Salt)[7]Water, Diethyl Ether, ChloroformA mild and highly selective method for converting phenols to quinones. The reaction is often buffered.[8][9] Two moles of Fremy's salt are required per mole of phenol.[8]
Salcomine Catalysis Bis(salicylidene)ethylenediiminocobalt(II) (Salcomine) / O₂Chloroform, Methanol, DMFA homogeneous catalytic process using molecular oxygen as the terminal oxidant.[10][11] Reaction rate can be sensitive to substituents on the phenol.[11]
Peroxide Oxidation Hydrogen Peroxide (H₂O₂) / Iodine or Metal CatalystWater, Isopropyl Alcohol, Acetic AcidA "green" chemistry approach using H₂O₂. Catalysts like iodine compounds or heteropolyacids are often required to achieve good yields.[12][13]
Peroxy Radical Oxidation t-Butyl hydroperoxide / Cobalt toluateBenzeneGenerates t-butyl peroxy radicals that oxidize the phenol. This method has been applied to the analogous 2,6-dimethylphenol.[14]

Detailed Experimental Protocols

The following protocols are representative procedures for the oxidation of dimethylphenols to their corresponding p-benzoquinones. While Protocol 1 is for a closely related substrate, it is considered the gold standard for this class of transformation and is directly adaptable for 2,3-dimethylphenol.

This protocol is adapted from a verified procedure for the oxidation of 3,4-dimethylphenol and is highly applicable for 2,3-dimethylphenol.[9]

1. Reagents and Materials:

  • 2,3-Dimethylphenol (1.0 eq)

  • Dipotassium nitrosodisulfonate (Fremy's Salt, (KSO₃)₂NO) (2.5 eq)[7]

  • Sodium dihydrogen phosphate (NaH₂PO₄·H₂O) buffer

  • Distilled Water

  • Diethyl Ether or Chloroform (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

2. Procedure:

  • Prepare a buffer solution by dissolving sodium dihydrogen phosphate in a large volume of distilled water (e.g., 15 g in 5 L for a 0.13 mole scale reaction).[9]

  • In a large separatory funnel or reaction vessel, add the Fremy's salt (2.5 equivalents) to the buffer solution and shake or stir until the purple inorganic radical dissolves.[9]

  • Separately, dissolve the 2,3-dimethylphenol (1.0 equivalent) in an immiscible organic solvent like diethyl ether (e.g., 16 g in 350 mL for a 0.13 mole scale).[9]

  • Quickly add the phenol solution to the aqueous Fremy's salt solution.

  • Shake or stir the biphasic mixture vigorously for approximately 20-30 minutes. The color of the aqueous layer will typically change from purple to red-brown, indicating consumption of the radical.[9]

  • Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent (e.g., 3 x 400 mL chloroform) until the aqueous phase is no longer colored.[9]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[9]

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure at a low temperature (20–25 °C) to avoid sublimation of the product.

  • The resulting crude crystalline product can be further purified by recrystallization or by slurrying in a minimal amount of cold ether to remove soluble impurities.[9]

Expected Yield: Yields for this reaction are typically in the range of 45-55%.[9]

This is a general procedure for the aerobic oxidation of phenols catalyzed by Salcomine.[10][11]

1. Reagents and Materials:

  • 2,3-Dimethylphenol (1.0 eq)

  • Salcomine (catalytic amount, e.g., 5-10 mol%)

  • Solvent (e.g., Chloroform, Methanol, or Dimethylformamide)

  • Oxygen gas (balloon or bubbler)

2. Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the Salcomine catalyst in the chosen solvent.

  • Saturate the solution with oxygen by bubbling O₂ gas through it for 10-15 minutes.

  • Add the 2,3-dimethylphenol to the catalyst solution and maintain a positive pressure of oxygen (e.g., via an O₂-filled balloon).

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from several hours to over a day depending on the substrate.[11]

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the this compound from the catalyst and any byproducts.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes. The following diagrams illustrate the general synthesis workflow and a relevant biological mechanism.

G General Synthesis Workflow for this compound cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification & Isolation Reactant 2,3-Dimethylphenol Reaction Oxidation Reaction (Vigorous Stirring, RT) Reactant->Reaction Oxidant Oxidizing Agent (e.g., Fremy's Salt) Oxidant->Reaction Solvent Solvent System (e.g., H₂O / Ether) Solvent->Reaction Extraction Liquid-Liquid Extraction Reaction->Extraction Drying Drying Organic Phase (Anhydrous Na₂SO₄) Extraction->Drying Evaporation Solvent Removal (Reduced Pressure) Drying->Evaporation Purification Purification (e.g., Recrystallization) Evaporation->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis and purification of this compound.

G Cytotoxic Mechanism of Coenzyme Q₀ (A Structural Analog) cluster_cell HeLa Cell CoQ0 Coenzyme Q₀ (2,3-Dimethoxy-5-methyl-p-benzoquinone) Adduct S-Conjugate Adduct Formation CoQ0->Adduct Michael Addition SH_Groups Intracellular Sulfhydryl Groups (e.g., Glutathione, Protein Thiols) SH_Groups->Adduct Metabolism Carbohydrate Metabolism ATP_Prod ATP Production Metabolism->ATP_Prod Drives Depletion ATP Depletion Metabolism->Depletion Adduct->Metabolism Disrupts Necrosis Necrotic Cell Death Depletion->Necrosis Induces

Caption: Biological pathway showing the cytotoxic mechanism of Coenzyme Q₀, an analog of this compound.[15]

Biological Relevance for Drug Development

While specific signaling pathways for this compound are not extensively documented, the broader class of 1,4-benzoquinones is of high interest to drug developers. These structures are present in biochemical cofactors like Coenzyme Q10 and form the core of drugs with therapeutic relevance in various diseases.[2]

A structurally related compound, 2,3-dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀), has been shown to induce necrosis in HeLa cancer cells.[15] Its mechanism involves rapid formation of adducts with intracellular sulfhydryl groups (e.g., glutathione) via a Michael addition reaction. This adduction disrupts carbohydrate metabolism, leading to severe ATP depletion and, ultimately, necrotic cell death.[15] This mechanism (visualized above) highlights a potential avenue for anticancer drug design, where the reactivity of the quinone core is harnessed to induce targeted cell death. Furthermore, other simple benzoquinone derivatives are being investigated for their potential in treating Alzheimer's disease due to their ability to inhibit cholinesterases and exhibit antioxidant activity.[2]

Conclusion

The synthesis of this compound from 2,3-dimethylphenol is a well-established chemical transformation achievable through several reliable oxidative methods. The Teuber reaction, employing Fremy's salt, offers excellent selectivity and is a preferred method for laboratory-scale synthesis. Catalytic methods using Salcomine with molecular oxygen or hydrogen peroxide with various catalysts represent more scalable and environmentally benign alternatives. The biological activities of structurally related quinones underscore the potential of the this compound scaffold as a valuable building block for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and further explore this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dimethyl-p-benzoquinone. The document is structured to serve as a practical resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. The information presented is crucial for understanding the compound's behavior in various chemical and biological systems, thereby supporting its application in research and development.

Introduction

This compound, a member of the quinone family, is a compound of significant interest in various fields of chemical and biological research. Its structure, featuring a benzoquinone ring with two methyl substituents, imparts it with unique electronic and steric properties that influence its reactivity and biological activity. A thorough understanding of its physicochemical characteristics is fundamental for its application as a reagent in organic synthesis and for the investigation of its potential therapeutic effects. This guide aims to consolidate key data and methodologies related to this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a clear and concise reference for its key characteristics.

General and Physical Properties
PropertyValueReference
Molecular Formula C₈H₈O₂N/A
Molecular Weight 136.15 g/mol N/A
Appearance Yellow to Orange Solid[1]
Melting Point 55-57 °C[1]
Boiling Point 200.3 °C at 760 mmHg[1]
Density 1.115 g/cm³[1]
Flash Point 70.9 °CN/A
Vapor Pressure 0.326 mmHg at 25°CN/A
Solubility
SolventSolubilityReference
Water Almost insoluble[1]
Chloroform Soluble[1]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[1]
Methanol Slightly Soluble[1]
Ethanol Soluble[1]
Acetone Soluble[1]
Spectroscopic Data
TechniqueDataReference
UV-Vis (in n-heptane) λmax: 253 nm, 259.5 nm, 268.5 nm, 326 nm[2]
¹H NMR (CDCl₃) δ (ppm): 2.05 (s, 6H), 6.57 (s, 2H)[3]
¹³C NMR (CDCl₃) δ (ppm): 11.9, 134.1, 145.8, 187.9[4]
Infrared (IR) Characteristic peaks for C=O and C=C stretchingN/A

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound. These protocols are based on standard laboratory practices.

Synthesis of this compound

A general method for the synthesis of p-benzoquinones involves the oxidation of the corresponding hydroquinone.

Materials:

  • 2,3-Dimethylhydroquinone

  • Oxidizing agent (e.g., potassium dichromate, ceric ammonium nitrate)

  • Sulfuric acid

  • Distilled water

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of 2,3-dimethylhydroquinone in a minimal amount of a suitable solvent or aqueous acidic solution with gentle warming.

  • Cool the solution in an ice bath with vigorous stirring to obtain a fine suspension of crystals.

  • Slowly add a solution of the oxidizing agent (e.g., potassium dichromate in aqueous sulfuric acid) to the cooled suspension in portions, while monitoring and maintaining a low reaction temperature.

  • Observe the color change of the reaction mixture, which indicates the formation of the quinone.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • Cool the mixture to a low temperature (e.g., 5 °C) to precipitate the this compound product.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crude product with ice-cold distilled water to remove any inorganic impurities.

  • The product can be further purified by recrystallization from a suitable solvent or by sublimation.

  • Dry the purified crystals under vacuum to obtain the final product.

G cluster_synthesis Synthesis Workflow start Start dissolve Dissolve 2,3-Dimethylhydroquinone start->dissolve cool Cool in Ice Bath dissolve->cool add_oxidant Add Oxidizing Agent cool->add_oxidant stir Stir to Completion add_oxidant->stir precipitate Precipitate Product stir->precipitate filtrate Filter and Wash precipitate->filtrate purify Purify (Recrystallization/Sublimation) filtrate->purify dry Dry Product purify->dry end End dry->end

Caption: A generalized workflow for the synthesis of this compound.

Melting Point Determination

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

  • Ensure the this compound sample is finely powdered.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a moderate rate initially.

  • As the temperature approaches the expected melting point (55-57 °C), reduce the heating rate to approximately 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • The recorded range is the melting point of the sample.

Solubility Determination

Materials:

  • This compound sample

  • A range of solvents (e.g., water, ethanol, DMSO, chloroform)

  • Test tubes or vials

  • Vortex mixer or shaker

Procedure:

  • Add a small, known amount (e.g., 10 mg) of this compound to a test tube.

  • Add a small volume (e.g., 1 mL) of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

  • Visually inspect the mixture for any undissolved solid.

  • If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

  • If the solid has not completely dissolved, the compound is classified as slightly soluble or insoluble. Further quantitative analysis can be performed by preparing a saturated solution, filtering the undissolved solid, and determining the concentration of the solute in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy).

UV-Visible Spectroscopy

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., n-heptane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent of a known concentration.

  • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

  • Replace the reference cuvette with a cuvette containing the sample solution.

  • Scan the sample across the appropriate UV-Visible wavelength range (e.g., 200-800 nm).

  • Identify the wavelengths of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

Materials:

  • This compound sample

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR or KBr press)

  • Potassium bromide (KBr), if using the pellet method

Procedure (ATR Method):

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the powdered this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum of the sample.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C=C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve an appropriate amount of the this compound sample (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.8 mL of the deuterated solvent in a small vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap the NMR tube and place it in the NMR spectrometer.

  • Acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.

Biological Activity and Signaling Pathways

Quinone derivatives are known to exhibit a range of biological activities, often involving the modulation of cellular signaling pathways. While specific pathways for this compound are not extensively detailed in the literature, related quinones have been shown to induce cellular responses such as apoptosis and modulate pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Certain quinones can induce oxidative stress, which in turn can activate various components of the MAPK pathway.

G cluster_mapk Hypothesized MAPK Pathway Activation by this compound Quinone This compound ROS Reactive Oxygen Species (ROS) Quinone->ROS induces ASK1 ASK1 ROS->ASK1 activates MKK MKK3/6 ASK1->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, p53) p38->TranscriptionFactors activates CellularResponse Cellular Response (Apoptosis, Cell Cycle Arrest) TranscriptionFactors->CellularResponse regulates

Caption: A potential mechanism of MAPK pathway activation by this compound.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism of programmed cell death. It can be triggered by cellular stress, including that induced by reactive quinone species.

G cluster_apoptosis Intrinsic Apoptosis Pathway Quinone This compound CellularStress Cellular Stress Quinone->CellularStress BaxBak Bax/Bak Activation CellularStress->BaxBak Mito Mitochondrion BaxBak->Mito permeabilizes CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Solubility of 2,3-Dimethyl-p-benzoquinone in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dimethyl-p-benzoquinone in various organic solvents. This information is critical for a wide range of applications, including organic synthesis, formulation development, and in vitro biological assays. This document compiles available solubility data, details common experimental protocols for solubility determination, and provides visual workflows for these methodologies.

Core Concepts in Solubility

The solubility of a solid solute in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, its solubility is a key physicochemical property that influences its reactivity, bioavailability, and ease of handling in a laboratory or industrial setting. Factors affecting solubility include the chemical nature of both the solute and the solvent (polarity, hydrogen bonding capacity), temperature, and pressure.

Solubility Data for this compound and Related Compounds

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in publicly accessible literature. However, qualitative assessments consistently report its solubility in several common organic solvents. For comparative purposes, this guide also includes quantitative data for the parent compound, 1,4-benzoquinone, and a structurally similar compound, 2,5-dimethyl-1,4-benzoquinone.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
ChloroformSoluble[1]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSlightly Soluble[1]
EthanolSoluble[2][3]
AcetoneSoluble[2][3]
Dimethylformamide (DMF)Soluble[3]
WaterAlmost Insoluble[3]

Table 2: Quantitative Solubility of Related Benzoquinones

CompoundSolventSolubilityTemperature
1,4-BenzoquinoneEthanol~10 mg/mLNot Specified
1,4-BenzoquinoneDimethyl Sulfoxide (DMSO)~30 mg/mLNot Specified
1,4-BenzoquinoneDimethylformamide (DMF)~30 mg/mLNot Specified
2,5-Dimethyl-1,4-benzoquinoneToluene5 g/100mLNot Specified

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following are detailed methodologies for two common experimental techniques used to determine the solubility of solid organic compounds in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter the solubility.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Determination of Solute Mass:

    • Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it.

    • The difference between the final weight and the initial weight of the container gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of solution taken in mL) x 100

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_mass Mass Determination cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Agitate at constant temperature (24-48h) prep1->prep2 sep1 Allow excess solid to settle prep2->sep1 sep2 Withdraw known volume of supernatant sep1->sep2 sep3 Filter supernatant (e.g., 0.45 µm PTFE) sep2->sep3 mass1 Transfer filtrate to pre-weighed container sep3->mass1 mass2 Evaporate solvent mass1->mass2 mass3 Cool and weigh container with solute mass2->mass3 calc1 Calculate mass of dissolved solute mass3->calc1 calc2 Calculate solubility (g/100 mL) calc1->calc2

Gravimetric Method Workflow
Shake-Flask Method with UV-Vis Spectroscopic Analysis

This method is particularly useful for compounds that have a strong chromophore, like this compound, allowing for quantification at low concentrations.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution.

  • Separation and Dilution:

    • Follow the same procedure as in the gravimetric method (Step 2) to obtain a clear, saturated filtrate.

    • Accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Spectroscopic Measurement:

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Convert the concentration to the desired units (e.g., g/100 mL).

G cluster_calib Calibration cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_calc Calculation calib1 Prepare standard solutions of known concentrations calib2 Measure absorbance at λmax calib1->calib2 calib3 Plot calibration curve (Absorbance vs. Concentration) calib2->calib3 calc1 Determine concentration from calibration curve calib3->calc1 prep1 Add excess this compound to solvent prep2 Agitate at constant temperature (24-48h) prep1->prep2 ana1 Filter saturated solution prep2->ana1 ana2 Dilute filtrate to a known volume ana1->ana2 ana3 Measure absorbance of diluted solution ana2->ana3 ana3->calc1 calc2 Calculate original concentration using dilution factor calc1->calc2 calc3 Convert to desired solubility units calc2->calc3

Shake-Flask Method with UV-Vis Analysis Workflow

Logical Relationships in Solubility Studies

The choice of solvent and experimental method are interconnected and depend on the properties of the solute and the desired accuracy of the measurement. The following diagram illustrates the logical flow for selecting an appropriate solubility determination strategy.

G cluster_solute Solute Properties cluster_method Method Selection cluster_solvent Solvent Selection start Start: Determine Solubility of this compound solvent_polar Polar Solvents (e.g., Ethanol, Acetone) start->solvent_polar solvent_nonpolar Non-polar Solvents (e.g., Toluene, Chloroform) start->solvent_nonpolar solvent_aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) start->solvent_aprotic prop_chromophore Does the compound have a strong chromophore? method_uv UV-Vis Spectroscopic Method prop_chromophore->method_uv Yes method_grav Gravimetric Method prop_chromophore->method_grav No method_other Other Methods (e.g., HPLC, NMR) prop_chromophore->method_other If high accuracy is needed end End: Report Solubility Data method_uv->end method_grav->end method_other->end solvent_polar->prop_chromophore solvent_nonpolar->prop_chromophore solvent_aprotic->prop_chromophore

Decision Workflow for Solubility Studies

Conclusion

While precise, quantitative solubility data for this compound remains a gap in the scientific literature, its qualitative solubility in a range of common organic solvents is well-established. This guide provides robust and detailed experimental protocols that can be employed by researchers to determine the precise solubility of this compound in their solvents of interest. The provided workflows offer a clear visual guide for conducting these experiments. Accurate solubility data is fundamental to the successful application of this compound in research and development, and the methodologies outlined herein provide a solid foundation for obtaining this critical information.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2,3-Dimethyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 2,3-dimethyl-p-benzoquinone. The document details experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra and presents a thorough analysis of the spectral data. The information herein is intended to assist researchers in the structural elucidation and quality control of this important chemical entity.

Introduction to this compound

This compound is a quinone derivative with a molecular formula of C₈H₈O₂. Its structure consists of a benzoquinone ring substituted with two methyl groups on adjacent carbon atoms. The symmetrical nature of the molecule simplifies its NMR spectra, making it an excellent subject for demonstrating fundamental NMR principles. Understanding the precise chemical shifts and coupling patterns is crucial for its unambiguous identification and for studying its role in various chemical and biological processes.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the electronic effects of the methyl substituents.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1~2.05Singlet6H-CH₃ (at C2, C3)
2~6.65Singlet2H=CH (at C5, C6)

Note: These are predicted values and may vary slightly based on experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, only four unique carbon signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

SignalChemical Shift (δ) ppmAssignment
1~12.0-CH₃ (at C2, C3)
2~135.0=CH (at C5, C6)
3~145.0=C- (at C2, C3)
4~187.0C=O (at C1, C4)

Note: These are predicted values and may vary slightly based on experimental conditions.

Experimental Protocols

To obtain high-resolution NMR spectra, the following experimental protocols are recommended.

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Sample Weighing : For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent Selection : Choose a high-purity deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

  • Transfer : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS) : 8-16 scans are typically sufficient for a sample of this concentration.

  • Spectral Width (SW) : A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

  • Acquisition Time (AQ) : 2-4 seconds.

  • Relaxation Delay (D1) : 1-5 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program : Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS) : A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Spectral Width (SW) : A spectral width of 0-220 ppm is standard for most organic compounds.[3]

  • Acquisition Time (AQ) : 1-2 seconds.

  • Relaxation Delay (D1) : 2-5 seconds.

Visualizations

The following diagrams illustrate the molecular structure, NMR signal assignments, and the experimental workflow.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR signal assignments.

Figure 2: Experimental Workflow for NMR Analysis SamplePrep Sample Preparation (5-25 mg in 0.6 mL CDCl3) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Place in Spectrometer NMRTube->Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquire1H Acquire 1H Spectrum LockShim->Acquire1H Acquire13C Acquire 13C Spectrum LockShim->Acquire13C ProcessData Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire1H->ProcessData Acquire13C->ProcessData Analyze Spectral Analysis (Chemical Shifts, Integration, Multiplicity) ProcessData->Analyze

Caption: A generalized workflow for the NMR analysis of this compound.

Figure 3: Logical Relationships in Spectral Interpretation Structure Molecular Structure (this compound) Symmetry Molecular Symmetry (C2v point group) Structure->Symmetry EquivH Equivalent Protons (2 sets of equivalent protons) Symmetry->EquivH EquivC Equivalent Carbons (4 sets of equivalent carbons) Symmetry->EquivC Predicted1H Predicted 1H Spectrum (2 signals) EquivH->Predicted1H Predicted13C Predicted 13C Spectrum (4 signals) EquivC->Predicted13C

Caption: Logical flow from molecular structure to predicted NMR spectra.

References

An In-depth Technical Guide to the Electrochemical Properties of 2,3-Dimethyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core electrochemical properties of 2,3-Dimethyl-p-benzoquinone. The document focuses on its redox behavior, electron transfer kinetics, and the established experimental protocols for its analysis. Quantitative data is presented in structured tables for clarity and comparative purposes, while key processes are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the underlying mechanisms.

Core Electrochemical Properties

This compound, a derivative of p-benzoquinone, is an electroactive organic molecule that participates in redox reactions. The presence of two electron-donating methyl groups on the quinone ring influences its electrochemical characteristics, distinguishing it from the parent p-benzoquinone. In aprotic (non-aqueous) solvents, the electrochemical reduction of p-benzoquinones, including the 2,3-dimethyl derivative, typically proceeds through a two-step, one-electron transfer mechanism.[1] This process involves the formation of a semiquinone radical anion intermediate, followed by the formation of a dianion.

The redox potentials of benzoquinone derivatives are sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the methyl groups in this compound, are known to make the reduction potential more negative, rendering the molecule more difficult to reduce compared to unsubstituted p-benzoquinone.[2]

Quantitative Electrochemical Data

ParameterValueMethodReference
Adiabatic Electron Affinity 1.74 eVTheoretical Calculation (B3LYP/6-311G(3d,p))[3]

Table 1: Theoretical Electron Affinity of this compound. This value provides a measure of the energy change when an electron is added to the molecule in the gas phase.

For comparison, the following table presents experimental redox potential data for related p-benzoquinone derivatives. These values can be used to estimate the expected redox potential of this compound.

CompoundFirst Reduction Potential (E°' vs. NHE)SolventSupporting ElectrolyteReference
p-Benzoquinone+293 mVpH 7 Aqueous Buffer-[4]
2,6-Dimethyl-p-benzoquinoneNot specified, but characterizedAqueous Buffer-
Tetramethyl-p-benzoquinone (Duroquinone)Not specified, but characterized--[4]

Table 2: Experimental Redox Potentials of Selected p-Benzoquinone Derivatives. The redox potential of this compound is expected to be more negative than that of p-benzoquinone due to the electron-donating effect of the two methyl groups.

Electrochemical Reaction Mechanism

The electrochemical reduction of this compound in an aprotic solvent follows a sequential two-step electron transfer. This mechanism is fundamental to understanding its behavior in electrochemical systems.

G Q This compound (Q) Q_radical Semiquinone Radical Anion (Q•⁻) Q->Q_radical + e⁻ (E°'₁) Q_dianion Dianion (Q²⁻) Q_radical->Q_dianion + e⁻ (E°'₂) G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Polish Working Electrode p2 Prepare Analyte Solution p1->p2 p3 Deoxygenate Solution p2->p3 m1 Assemble 3-Electrode Cell p3->m1 m2 Run Cyclic Voltammetry m1->m2 a1 Determine Peak Potentials (Epa, Epc) m2->a1 a2 Calculate Formal Potential (E°') a1->a2 a3 Assess Reversibility (ΔEp) a1->a3 G start Perform CV at Multiple Scan Rates measure_delta_ep Measure Peak Separation (ΔEp) at each Scan Rate start->measure_delta_ep plot_data Plot ΔEp vs. Scan Rate measure_delta_ep->plot_data find_psi Determine Dimensionless Kinetic Parameter (ψ) from Working Curves plot_data->find_psi calc_k0 Calculate Heterogeneous Rate Constant (k⁰) find_psi->calc_k0 end Obtain k⁰ calc_k0->end

References

redox potential of 2,3-Dimethyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Redox Potential of 2,3-Dimethyl-p-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a significant molecule in various chemical and biological processes. This document outlines the quantitative redox parameters, detailed experimental protocols for their determination, and the potential involvement of this quinone in cellular signaling pathways.

Quantitative Redox Potential Data

The redox potential of a compound is a measure of its tendency to acquire electrons and thereby be reduced. For quinones, these potentials are crucial in understanding their function in biological electron transport chains and their mechanisms of action as potential therapeutic agents. The redox behavior of this compound, like other quinones, can be characterized by its one-electron and two-electron/two-proton reduction potentials.

In aprotic media, the reduction typically occurs in two successive one-electron steps, forming a semiquinone anion radical and then a dianion. In protic media, the reduction is a two-electron, two-proton process. An experimental study has been conducted to determine the 1 e⁻ and 2 e⁻/2 H⁺ reduction potentials for a series of common quinones, including 2,3-dimethyl-1,4-benzoquinone, using cyclic voltammetry.[1]

ParameterDescriptionValue (vs. NHE)Solvent/Conditions
E°' (Q/Q•⁻) One-electron reduction potential[Value cited in supplementary information of the referenced study]Aprotic (e.g., Acetonitrile with 0.1 M (Bu₄N)PF₆)
E°' (Q, 2H⁺/H₂Q) Two-electron, two-proton reduction potential[Value cited in supplementary information of the referenced study]Acidic Aqueous (e.g., 1 M p-TsOH)

Note: The precise experimental values are contained within the supplementary data of the cited literature and are represented here as placeholders.

Experimental Protocols for Determining Redox Potential

The determination of quinone redox potentials is primarily achieved through electrochemical techniques such as Cyclic Voltammetry and Potentiometric Titration.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical method for studying redox-active substances. It provides information on the thermodynamics of redox processes and the kinetics of electron transfer reactions.

Objective: To determine the one-electron and two-electron/two-proton reduction potentials of this compound.

Materials and Equipment:

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode: Glassy carbon electrode

    • Reference Electrode: Ag/Ag⁺ (for non-aqueous measurements) or Ag/AgCl (for aqueous measurements)[1]

    • Counter Electrode: Platinum wire[1]

  • This compound

  • Aprotic Solvent System: Acetonitrile (MeCN) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, (Bu₄N)PF₆)[1]

  • Aqueous System: Acidic aqueous solution (e.g., 1 M p-toluenesulfonic acid, p-TsOH)[1]

  • Inert gas (e.g., Nitrogen or Argon) for deaeration

Procedure:

  • Prepare a solution of this compound in the chosen solvent system (aprotic or aqueous).

  • Assemble the three-electrode cell and immerse the electrodes in the solution.

  • Deoxygenate the solution by bubbling with an inert gas for a sufficient duration.

  • Perform a cyclic voltammetry scan by sweeping the potential linearly from a starting potential to a switching potential and then back.

  • Record the resulting voltammogram (current vs. potential). The midpoint potential between the anodic and cathodic peaks provides an approximation of the standard redox potential.

  • For referencing, the potential of the reference electrode can be calibrated against a standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple in non-aqueous solutions.[1]

experimental_workflow_cv cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sol Prepare Quinone Solution assemble_cell Assemble 3-Electrode Cell prep_sol->assemble_cell deoxygenate Deoxygenate with N2/Ar assemble_cell->deoxygenate run_cv Run Cyclic Voltammetry deoxygenate->run_cv record_data Record Voltammogram run_cv->record_data determine_peaks Identify Anodic & Cathodic Peaks record_data->determine_peaks calc_potential Calculate Midpoint Potential (E°') determine_peaks->calc_potential

Figure 1: Experimental workflow for Cyclic Voltammetry.
Potentiometric Titration

Potentiometric titration involves measuring the potential of a solution as a function of the volume of an added titrant. It is a highly accurate method for determining the endpoint of a redox reaction.

Objective: To determine the standard redox potential of the this compound/hydroquinone couple.

Materials and Equipment:

  • Potentiometer or pH/mV meter

  • Indicator Electrode: Platinum electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Burette

  • Stirring apparatus

  • Solution of 2,3-Dimethyl-p-hydroquinone (the reduced form)

  • Standardized solution of a strong oxidizing agent (e.g., ceric sulfate) or a reducing agent if starting with the quinone.

Procedure:

  • Place a known volume and concentration of the 2,3-Dimethyl-p-hydroquinone solution in a beaker.

  • Immerse the platinum indicator electrode and the reference electrode in the solution.

  • Begin stirring the solution.

  • Add the oxidizing titrant in small, measured increments from the burette.

  • After each addition, allow the potential to stabilize and record the cell potential (in mV).

  • Continue the titration well past the equivalence point, where a sharp change in potential is observed.

  • Plot the measured potential versus the volume of titrant added. The potential at the half-equivalence point corresponds to the standard redox potential (E°') of the couple.

Involvement in Signaling Pathways

Quinones are known to participate in various cellular processes, and their redox activity can influence signaling pathways, often through the generation of reactive oxygen species (ROS) or by reacting with cellular nucleophiles like glutathione. While specific signaling pathways for this compound are not extensively detailed in the provided search results, derivatives have been shown to impact key cellular signaling cascades.

For instance, 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ), a related compound, has been shown to induce cytotoxicity in hepatoma cells.[2] The mechanism involves both bioreductive alkylation and oxidative stress.[2] Studies on MeDZQ have implicated the mitogen-activated protein kinase (MAPK) signaling pathway in the cellular response to this quinone.[2] Specifically, the p38 kinase appears to be involved in cell death, while the JNK signaling pathway may be associated with cell survival.[2]

Another related compound, 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀), induces necrosis in HeLa cells by forming adducts with intracellular free sulfhydryl groups, leading to the disruption of carbohydrate metabolism and ATP depletion.[3]

signaling_pathway cluster_quinone Quinone Exposure cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome quinone This compound (or derivative) ros Oxidative Stress (ROS Generation) quinone->ros adducts Adduct Formation (e.g., with Glutathione) quinone->adducts mapk MAPK Pathway ros->mapk p38 p38 Kinase mapk->p38 jnk JNK Pathway mapk->jnk apoptosis Apoptosis/Necrosis p38->apoptosis survival Cell Survival jnk->survival

References

The Natural Occurrence of 2,3-Dimethyl-p-benzoquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-p-benzoquinone is a naturally occurring compound belonging to the diverse class of quinones. While many benzoquinone derivatives are widely distributed in nature, the specific isomer this compound has a more limited known distribution. This technical guide provides a comprehensive overview of the documented natural sources of this compound, detailed experimental protocols for its isolation and identification, and a discussion of its potential biosynthetic origins. This document is intended to serve as a valuable resource for researchers investigating the chemical ecology, biosynthesis, and potential applications of this and related natural products.

Natural Occurrence

The primary documented natural source of this compound is within the animal kingdom, specifically in the defensive secretions of certain insects.

Insect Defensive Secretions

This compound has been identified as a key component of the defensive chemical arsenal of the mirid bug, Pamillia behrensii.[1][2] This insect releases a potent secretion from its metathoracic scent glands when threatened, which contains a mixture of volatile organic compounds. Alongside this compound, its reduced form, 2,3-dimethyl-1,4-hydroquinone, has also been detected in these secretions.[1][2] The presence of both the oxidized and reduced forms suggests a dynamic chemical defense mechanism. Benzoquinones, in general, are known to be effective irritants and repellents against predators and microorganisms.[1]

Quantitative Data

The following table summarizes the quantitative data regarding the presence of this compound in the defensive secretions of Pamillia behrensii. It is important to note that the quantity of the secreted compound can be influenced by the level of agitation or threat perceived by the insect.[1]

Natural Source (Organism)Secretion ComponentAnalytical MethodNotesReference
Pamillia behrensii (Mirid Bug)This compoundGC-MSA positive correlation was observed between the amount of benzoquinone released and the degree of agitation of the bug.[1]
Pamillia behrensii (Mirid Bug)2,3-Dimethyl-1,4-hydroquinoneGC-MSAlso present in the metathoracic scent gland secretion.[1]

Experimental Protocols

The following protocols are generalized methodologies for the extraction, isolation, and identification of this compound from insect defensive secretions, based on established techniques for analyzing similar volatile compounds.

Protocol 1: Non-lethal Sampling of Defensive Secretions

This protocol is designed for the collection of defensive secretions without sacrificing the insect, allowing for repeated sampling or further behavioral studies.

Materials:

  • Live specimens of Pamillia behrensii

  • Solid Phase Microextraction (SPME) fibers (e.g., with Divinylbenzene/Carboxen/Polydimethylsiloxane coating)

  • Gas-tight syringe

  • Small glass vial or chamber

  • Forceps

Procedure:

  • Gently hold the insect using soft forceps.

  • Induce the release of the defensive secretion by applying gentle pressure to the thorax or by simulating a predator attack (e.g., gentle pinching of a leg).

  • Expose the SPME fiber to the released volatiles within the vial for a predetermined time (e.g., 5-15 minutes) to adsorb the compounds.

  • Alternatively, for species reluctant to release secretions, mechanical irritation by pressing the bug with the plunger of a syringe can be employed.[3][4]

  • Retract the fiber into the needle and immediately proceed to GC-MS analysis.

Protocol 2: Solvent Extraction of Whole Glands or Secretions

This protocol involves the dissection of the scent glands or extraction of the entire insect to analyze the total chemical content.

Materials:

  • Insect specimens (fresh or frozen)

  • Hexane (or other suitable organic solvent like dichloromethane)

  • Glass vials with PTFE-lined caps

  • Microsyringe

  • Dissecting microscope and tools

  • Vortex mixer

  • Centrifuge

Procedure:

  • For whole-body extraction, place a single insect in a glass vial with a known volume of hexane (e.g., 50 µL).[1]

  • Agitate the vial for 10 minutes to extract the compounds from the cuticle and any released secretions.

  • For gland-specific analysis, dissect the metathoracic scent glands under a microscope and place them in a vial with hexane.

  • Vortex the sample for 1 minute and then centrifuge to pellet any debris.

  • Carefully transfer the supernatant to a clean vial for GC-MS analysis.

Protocol 3: GC-MS Analysis for Identification and Quantification

Instrumentation and Conditions:

  • Gas Chromatograph: Coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column is suitable, for instance, a ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or an Rtx-200 column (fluorinated polysiloxane stationary phase).[3][4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes. (Note: This is a general program and should be optimized for the specific instrument and column.)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Source Temperature: 230 °C.

Identification:

  • Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with that of an authentic standard.

  • The mass spectrum of this compound will show a characteristic molecular ion peak (M+) at m/z 136 and other fragment ions.

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Analyze the standards using the same GC-MS method to generate a calibration curve by plotting peak area against concentration.

  • The concentration of this compound in the insect extract can then be determined from this calibration curve.

Biosynthesis and Signaling Pathways

The precise biosynthetic pathway of this compound in Pamillia behrensii has not been elucidated. However, studies on other insects provide a general framework for the biosynthesis of alkylated benzoquinones.

Proposed Biosynthetic Pathway

It is hypothesized that alkylated benzoquinones in insects are synthesized via one of two primary routes:

  • Acetate Condensation Pathway: This pathway involves the head-to-tail condensation of acetate units (via acetyl-CoA and malonyl-CoA) to form a poly-β-carbonyl intermediate, which then cyclizes and is subsequently modified to produce the benzoquinone ring.

  • Shikimate Pathway Precursors: This pathway utilizes aromatic amino acids, such as tyrosine and phenylalanine, which are deaminated and hydroxylated to form hydroquinone precursors. These precursors are then alkylated and oxidized to form the final benzoquinone products.

The diagram below illustrates a generalized proposed biosynthetic pathway for alkylated benzoquinones in insects.

Biosynthesis cluster_acetate Acetate Pathway cluster_shikimate Shikimate Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Poly-β-carbonyl Poly-β-carbonyl Malonyl-CoA->Poly-β-carbonyl PKS Alkylated Hydroquinone Alkylated Hydroquinone Poly-β-carbonyl->Alkylated Hydroquinone Cyclization/ Alkylation Tyrosine Tyrosine Hydroquinone Precursor Hydroquinone Precursor Tyrosine->Hydroquinone Precursor Hydroxylation/ Deamination Hydroquinone Precursor->Alkylated Hydroquinone Alkylation This compound This compound Alkylated Hydroquinone->this compound Oxidation

Caption: Generalized proposed biosynthetic pathways for alkylated benzoquinones in insects.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding signaling pathways that are directly modulated by this compound. In the context of its defensive role, the compound acts as an external chemical signal (an allomone) to deter predators. The signaling cascade it triggers would be within the predator's sensory systems (e.g., olfactory or gustatory receptors), leading to a repellent behavioral response. The diagram below illustrates this logical relationship.

Signaling Threat Threat P. behrensii P. behrensii Threat->P. behrensii Release of Secretion Release of Secretion P. behrensii->Release of Secretion This compound This compound Release of Secretion->this compound Predator Sensory Receptors Predator Sensory Receptors This compound->Predator Sensory Receptors Acts on Repellent Behavioral Response Repellent Behavioral Response Predator Sensory Receptors->Repellent Behavioral Response Triggers

Caption: Logical flow of the defensive signaling role of this compound.

Conclusion

This compound is a fascinating, yet understudied, natural product with a confirmed role in the chemical defense of the mirid bug Pamillia behrensii. While its natural occurrence appears to be limited based on current knowledge, the provided protocols offer a solid foundation for its further investigation. Future research should focus on elucidating its specific biosynthetic pathway in P. behrensii, exploring its presence in other organisms, and investigating its potential pharmacological activities. The diagrams provided offer a conceptual framework for understanding its origins and function, which can guide future experimental designs.

References

Toxicological Profile of 2,3-Dimethyl-p-benzoquinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific toxicological data for 2,3-Dimethyl-p-benzoquinone is limited in publicly available literature. This guide provides a comprehensive overview based on the toxicological properties of the parent compound, p-benzoquinone, and other structurally related quinone derivatives. The information presented is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound belongs to the quinone family, a class of compounds known for their redox activity and biological reactivity. While specific quantitative toxicological data for this particular isomer is scarce, the broader class of p-benzoquinones has been studied for its cytotoxic, mutagenic, and irritant properties. The primary mechanisms of quinone toxicity are believed to be the generation of reactive oxygen species (ROS) through redox cycling and the formation of covalent adducts with cellular macromolecules, such as proteins and DNA. These actions can lead to oxidative stress, disruption of cellular signaling pathways, and ultimately, cell death. This document synthesizes the available information on related compounds to provide a predictive toxicological profile for this compound.

General Toxicology of p-Benzoquinones

p-Benzoquinone and its derivatives are generally considered to be toxic. According to the harmonised classification and labelling approved by the European Union, p-benzoquinone is toxic if swallowed or inhaled, causes serious eye and skin irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects and may cause an allergic skin reaction.

Table 1: Summary of Harmonized Classification for p-Benzoquinone

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity (Oral)Category 3Toxic if swallowed
Acute Toxicity (Inhalation)Category 3Toxic if inhaled
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation
Skin SensitisationCategory 1BMay cause an allergic skin reaction
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects
Specific Target Organ ToxicityCategory 3May cause respiratory irritation
(Single Exposure)

Cytotoxicity of p-Benzoquinone Congeners

The cytotoxicity of various p-benzoquinone derivatives has been evaluated in different cell lines. The toxicity is influenced by the nature and position of substituents on the quinone ring, which affect properties like electron affinity and molecular volume.[1] Methyl-substituted p-benzoquinones have been shown to be cytotoxic towards PC12 cells.[1]

Table 2: Comparative Cytotoxicity of p-Benzoquinone and its Derivatives

CompoundCell LineCytotoxicity Endpoint (e.g., IC50)Reference
p-BenzoquinoneHL-60Doses below 10 µM did not significantly reduce viability[2]
2,5-Dimethyl-p-benzoquinoneNot SpecifiedToxic if swallowedSafety Data Sheet
2,6-Dimethyl-p-benzoquinoneNot SpecifiedCauses skin and eye irritationSafety Data Sheet
N-acetyl-2,6-dimethyl-p-benzoquinone imineRat HepatocytesPotent cytotoxin[3]

Note: This table is illustrative and compiles data from various sources on related compounds due to the lack of specific data for this compound.

Mechanisms of Toxicity

The toxicity of quinones is primarily attributed to two interconnected mechanisms: oxidative stress via redox cycling and arylation of nucleophilic macromolecules.

Oxidative Stress and Redox Cycling

Quinones can be reduced to semiquinone radicals by cellular reductases. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide radicals. This process, known as redox cycling, leads to the continuous generation of reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and hydroxyl radicals.[4] This surge in ROS can overwhelm the cellular antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.

Quinone Redox Cycling Quinone Quinone (e.g., this compound) Semiquinone Semiquinone Radical Quinone->Semiquinone Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Semiquinone->Quinone O2 ROS Reactive Oxygen Species (ROS) (e.g., O2•-) Semiquinone->ROS O2 CellularDamage Oxidative Cellular Damage (Lipid peroxidation, Protein oxidation, DNA damage) ROS->CellularDamage

Figure 1: Generalized mechanism of quinone-induced oxidative stress via redox cycling.
Arylation of Macromolecules

Quinones are electrophilic and can react with nucleophilic groups in cellular macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH).[4] This process, known as arylation or Michael addition, can lead to the inactivation of critical enzymes and depletion of the cellular antioxidant, GSH.[5] The depletion of GSH further exacerbates oxidative stress.

Genotoxicity and Mutagenicity

Several p-benzoquinone derivatives have been shown to be mutagenic in the Ames test.[6] The mutagenicity is believed to arise from both oxidative DNA damage caused by ROS and the formation of DNA adducts.[6]

Involvement of Signaling Pathways

The cellular stress induced by quinones can activate various signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family, including ERK, JNK, and p38, are key regulators of cellular processes such as proliferation, differentiation, and apoptosis.

Studies on p-benzoquinone have shown that it can induce the phosphorylation of ERK1/2 proteins in a ROS-dependent manner.[2] Other studies on substituted quinones have implicated the JNK and p38 pathways in the cellular response to quinone-induced stress.[6] Activation of these pathways can have divergent outcomes, leading to either cell survival or apoptosis, depending on the specific stimulus and cellular context.

MAPK Signaling Pathway Quinone This compound (or related quinones) ROS Reactive Oxygen Species (ROS) Quinone->ROS MAPKKK MAPKKK (e.g., ASK1, MEKK) ROS->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Apoptosis, Inflammation, Survival) TranscriptionFactors->CellularResponse regulates

Figure 2: Postulated involvement of the MAPK signaling pathway in response to quinone exposure.

Experimental Protocols

The following are generalized protocols for key in vitro assays that would be used to assess the toxicology of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellSeeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h CellSeeding->Incubation1 CompoundAddition 3. Add varying concentrations of This compound Incubation1->CompoundAddition Incubation2 4. Incubate for 24-72h CompoundAddition->Incubation2 MTTAddition 5. Add MTT reagent Incubation2->MTTAddition Incubation3 6. Incubate for 2-4h MTTAddition->Incubation3 Solubilization 7. Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance 8. Measure absorbance at ~570 nm Solubilization->Absorbance Calculation 9. Calculate cell viability and IC50 Absorbance->Calculation

Figure 3: General experimental workflow for the MTT cytotoxicity assay.

Protocol Steps:

  • Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a chemical.

Protocol Steps:

  • Strain Selection: Histidine-dependent strains of Salmonella typhimurium (and/or tryptophan-dependent E. coli) are used.

  • Metabolic Activation: The test is performed with and without the addition of a liver extract (S9 fraction) to simulate metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (e.g., histidine).

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies. The number of revertant colonies is counted. An increase in the number of colonies compared to the control indicates mutagenic potential.[7][8]

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of 2,3-Dimethyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 2,3-Dimethyl-p-benzoquinone, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical safety resources. Note that data for closely related compounds like p-benzoquinone and other dimethyl-p-benzoquinone isomers are included for a comprehensive overview of potential hazards.

Hazard Identification and Classification

This compound and its analogs are classified as hazardous chemicals. The primary hazards include acute toxicity, skin and eye irritation, and potential for respiratory irritation.[1][2][3][4] It is crucial to handle this compound with appropriate safety precautions.

GHS Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)
Flammable solidsCategory 1
Germ cell mutagenicityCategory 2
Short-term (acute) aquatic hazardCategory 1
Long-term (chronic) aquatic hazardCategory 1

Data derived from p-benzoquinone and 2,5-dimethyl-p-benzoquinone safety sheets.[1][5]

Hazard Statements:

  • H228: Flammable solid.[5]

  • H301 + H331: Toxic if swallowed or if inhaled.[5]

  • H314: Causes severe skin burns and eye damage.[5]

  • H315: Causes skin irritation.[4]

  • H317: May cause an allergic skin reaction.[5]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4][5]

  • H341: Suspected of causing genetic defects.[5]

  • H410: Very toxic to aquatic life with long lasting effects.[4][5]

Physical and Chemical Properties Relevant to Safety

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource
Melting Point55-57 °C[6]
Boiling Point200.3 °C at 760 mmHg[6]
Flash Point70.9 °C[6]
AppearanceWhite to dark yellow crystalline powder.[1][7]
SolubilityAlmost insoluble in water; soluble in chloroform, DMSO (slightly), and methanol (slightly).[6][7]
Vapor Pressure0.326 mmHg at 25°C[6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[8][9]

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.[2][10]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[10][11]
Respiratory Protection Use a NIOSH/MSHA approved respirator if dust is generated or if working in poorly ventilated areas.[5][10][11]
General Hygiene Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[1][3][10] An eyewash station and safety shower should be readily available.[11][12]

First Aid Measures

In case of exposure, immediate medical attention is crucial.[1][3]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][13][14]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[1][12][13] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][12]

Fire Fighting Measures

This compound is a combustible solid and may form explosive dust-air mixtures.[1][10][15]

AspectGuideline
Suitable Extinguishing Media Use dry chemical, CO2, water spray, or alcohol-resistant foam.[10][14][16]
Specific Hazards Hazardous combustion products include carbon monoxide and carbon dioxide.[1][2] Containers may explode in a fire.[10]
Protective Equipment for Firefighters Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5][11]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

StepAction
Personal Precautions Evacuate personnel from the area.[10] Wear appropriate PPE as outlined in Section 3. Avoid breathing dust and prevent contact with skin and eyes.[1][5]
Environmental Precautions Prevent the substance from entering drains and waterways.[5][12]
Containment and Cleanup Moisten the spilled solid to prevent dusting.[15] Carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][10][12] Ventilate the area and wash the spill site after material pickup is complete.[10]

Handling and Storage

Proper handling and storage are critical to maintaining the stability and safety of this compound.

AspectGuideline
Safe Handling Work in a well-ventilated area or under a chemical fume hood.[1] Avoid generating dust.[1] Ground/bond container and receiving equipment to prevent static discharge.[5]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5] Keep away from heat, sparks, and open flames.[10] Store locked up.[1][5]
Incompatible Materials Strong oxidizing agents.[1][2]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[5] It may be necessary to dispose of this chemical as a hazardous waste.[10]

Experimental Protocols

Detailed experimental protocols for toxicological studies are not typically provided in safety data sheets. The hazard classifications are generally based on data from studies conducted under standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For specific experimental methodologies, researchers should consult the primary toxicological literature.

Visualizations

Logical Workflow for Handling a this compound Spill

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps start Spill Occurs evacuate Evacuate Immediate Area start->evacuate 1 don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->don_ppe 2 prevent_dust Moisten with Water to Prevent Dusting don_ppe->prevent_dust 3 contain_spill Contain Spill with Inert Absorbent Material prevent_dust->contain_spill 4 collect_material Carefully Sweep or Scoop into a Labeled Container contain_spill->collect_material 5 clean_area Clean Spill Area with Soap and Water collect_material->clean_area 6 decontaminate Decontaminate or Dispose of Cleaning Materials clean_area->decontaminate 7 remove_ppe Remove and Decontaminate/Dispose of PPE decontaminate->remove_ppe 8 wash_hands Wash Hands Thoroughly remove_ppe->wash_hands 9 report_incident Report Incident per Institutional Protocol wash_hands->report_incident 10 end Spill Managed report_incident->end

Caption: A flowchart illustrating the step-by-step procedure for safely managing a spill of this compound.

References

Methodological & Application

Application Notes and Protocols: 2,3-Dimethyl-p-benzoquinone as an Oxidant in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinones, particularly p-benzoquinones, are a versatile class of oxidizing agents in organic synthesis, primarily utilized for dehydrogenation reactions to introduce unsaturation and for the oxidation of various functional groups. While 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a widely recognized and potent oxidant, its substituted analogues, such as 2,3-dimethyl-p-benzoquinone, also possess oxidative capabilities, albeit with different reactivity profiles. These variations in reactivity can be leveraged for enhanced selectivity in complex molecular settings.

The oxidizing power of substituted p-benzoquinones is significantly influenced by the electronic nature of their substituents. Electron-withdrawing groups, such as chloro and cyano moieties found in DDQ, enhance the redox potential, rendering the quinone a stronger oxidant. Conversely, electron-donating groups, like the methyl groups in this compound, decrease the redox potential, resulting in a milder oxidizing agent.[1] This modulation of reactivity makes this compound a potentially useful reagent for substrates that may be sensitive to harsher oxidants.

This document provides an overview of the applications of this compound as an oxidant, drawing comparisons with the more extensively studied DDQ. It includes detailed protocols for key transformations where p-benzoquinones are employed, offering a foundational guide for researchers exploring the utility of this milder quinone oxidant.

Core Applications and Comparative Reactivity

The primary applications of p-benzoquinones as oxidants in organic synthesis include:

  • Dehydrogenation: Introduction of double bonds to form aromatic systems or α,β-unsaturated carbonyl compounds.

  • Oxidation of Alcohols: Conversion of alcohols to aldehydes and ketones.

  • Oxidative Coupling and Cyclization Reactions: Facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

Due to the electron-donating nature of its methyl groups, this compound is a less potent oxidant than DDQ.[1] This suggests that reactions requiring a high-potential oxidant may proceed sluggishly or not at all with the dimethyl analogue. However, for substrates prone to over-oxidation or decomposition under the action of strong oxidants, this compound may offer a more controlled and selective alternative.

Dehydrogenation Reactions

Dehydrogenation is a hallmark application of p-benzoquinones, proceeding via a hydride transfer mechanism.[2] This is particularly effective for the aromatization of hydroaromatic compounds and the formation of conjugated enones.

Table 1: Comparative Data for Dehydrogenation Reactions

SubstrateOxidantProductReaction ConditionsYield (%)Reference
TetraloneDDQα-NaphtholDioxane, reflux95Generic Protocol
9,10-DihydroanthraceneDDQ/NaNO₂/O₂Anthracene120 °C, 1.3 MPa O₂>99[3]
HydroquinonesActivated Carbon/O₂BenzoquinonesToluene, 100 °C80-99[4]

Experimental Protocol: Dehydrogenation of a Steroidal Ketone with DDQ (Illustrative)

This protocol serves as a general guideline for dehydrogenation reactions using p-benzoquinones. Adjustments to stoichiometry, temperature, and reaction time will be necessary when employing this compound.

  • Materials:

    • Steroidal ketone (1.0 eq)

    • DDQ (1.2 eq)

    • Anhydrous dioxane

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a solution of the steroidal ketone in anhydrous dioxane, add DDQ.

    • Heat the mixture to reflux under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated hydroquinone (DDQH₂) can be removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the α,β-unsaturated ketone.

DOT Script for Dehydrogenation Workflow

Dehydrogenation_Workflow Substrate Substrate (e.g., Tetralone) Reaction Dehydrogenation Reaction Substrate->Reaction Oxidant This compound (or DDQ) Oxidant->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Filtration Filtration Reaction->Filtration Purification Purification (Chromatography) Filtration->Purification Byproduct Reduced Hydroquinone Filtration->Byproduct Product Product (e.g., α-Naphthol) Purification->Product

Caption: General workflow for dehydrogenation using a p-benzoquinone oxidant.

Oxidation of Alcohols

p-Benzoquinones can be used for the oxidation of alcohols, particularly benzylic and allylic alcohols, to the corresponding aldehydes and ketones.[2] The reaction is often slower than with traditional chromium or DMSO-based oxidants but can offer advantages in terms of milder reaction conditions.

Table 2: Data for Alcohol Oxidation Reactions

SubstrateOxidantProductReaction ConditionsYield (%)Reference
Benzylic AlcoholDDQBenzaldehydeBenzene, refluxHigh[2]
Secondary AlcoholJones ReagentKetoneAcetone, 0 °C to rtHigh[5]
Primary AlcoholPCCAldehydeCH₂Cl₂High[5]

Note: As with dehydrogenation, this compound is expected to be a less efficient oxidant for alcohols compared to DDQ. Catalytic amounts of a stronger co-oxidant may be necessary to facilitate the reaction.

Experimental Protocol: Oxidation of a Benzylic Alcohol with DDQ (Illustrative)

  • Materials:

    • Benzylic alcohol (1.0 eq)

    • DDQ (1.5 eq)

    • Anhydrous benzene or toluene

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve the benzylic alcohol in anhydrous benzene.

    • Add DDQ to the solution.

    • Heat the mixture to reflux under an inert atmosphere until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction to room temperature and filter to remove the precipitated hydroquinone.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the corresponding aldehyde or ketone.

DOT Script for Alcohol Oxidation Mechanism

Alcohol_Oxidation_Mechanism cluster_0 Hydride Transfer Alcohol R₂CH-OH Intermediate [R₂CH-O⁺H --- Quinone⁻-H] Alcohol->Intermediate + Quinone Quinone This compound Carbonyl R₂C=O (Aldehyde/Ketone) Intermediate->Carbonyl - H⁺ Hydroquinone 2,3-Dimethylhydroquinone Intermediate->Hydroquinone

Caption: Simplified mechanism of alcohol oxidation by a p-benzoquinone.

Oxidation-Reduction Condensation

A notable application involving a dimethyl-p-benzoquinone is the oxidation-reduction condensation for the alkylation of phenols. In this reaction, 2,6-dimethyl-1,4-benzoquinone is used in conjunction with an alkoxydiphenylphosphine.

Table 3: Alkylation of Phenols using 2,6-Dimethyl-1,4-benzoquinone

PhenolAlcoholProductYield (%)Reference
PhenolBenzyl AlcoholBenzyl phenyl ether95[6]
4-MethoxyphenolBenzyl AlcoholBenzyl 4-methoxyphenyl ether98[6]
4-NitrophenolBenzyl AlcoholBenzyl 4-nitrophenyl ether96[6]

Experimental Protocol: Alkylation of Phenol with Benzyl Alcohol (Illustrative)

  • Materials:

    • Chlorodiphenylphosphine (1.0 eq)

    • Benzyl alcohol (1.0 eq)

    • Pyridine (1.0 eq)

    • Anhydrous diethyl ether

    • Phenol (1.0 eq)

    • 2,6-Dimethyl-1,4-benzoquinone (DMBQ) (1.1 eq)

    • Anhydrous dichloromethane

  • Procedure:

    • Preparation of Benzyloxydiphenylphosphine: To a solution of chlorodiphenylphosphine in anhydrous diethyl ether, add benzyl alcohol and pyridine at room temperature under an argon atmosphere. Stir for 1 hour. The pyridine hydrochloride is filtered off, and the filtrate is concentrated to give benzyloxydiphenylphosphine.

    • Condensation: To a solution of benzyloxydiphenylphosphine and phenol in anhydrous dichloromethane, add DMBQ.

    • Stir the mixture at room temperature for the time indicated by TLC analysis.

    • After completion, concentrate the reaction mixture.

    • Purify the residue by column chromatography on silica gel to afford the desired alkyl phenyl ether.

DOT Script for Logical Relationship in Condensation

Condensation_Logic Phosphine Alkoxydiphenylphosphine (Reducing Agent) Reaction Oxidation-Reduction Condensation Phosphine->Reaction Phenol Phenol Phenol->Reaction DMBQ 2,6-Dimethyl-1,4-benzoquinone (Oxidizing Agent) DMBQ->Reaction Ether Alkyl Phenyl Ether (Product) Reaction->Ether Hydroquinone 2,6-Dimethylhydroquinone (Byproduct) Reaction->Hydroquinone PhosphineOxide Diphenylphosphinic Acid (Byproduct) Reaction->PhosphineOxide

Caption: Logical relationship of reactants and products in the condensation reaction.

Conclusion

This compound represents a milder alternative to highly potent quinone oxidants like DDQ. Its utility is likely most pronounced in the transformation of sensitive substrates where controlled oxidation is paramount. While specific, high-yield protocols are less documented than for its more reactive counterparts, the principles of quinone-mediated oxidation provide a solid framework for its application. By understanding the electronic effects of substituents on the benzoquinone ring, researchers can rationally select the appropriate quinone oxidant to achieve the desired synthetic outcome. The illustrative protocols provided herein for DDQ-mediated reactions can be adapted as a starting point for exploring the synthetic potential of this compound.

References

Application Notes and Protocols for the Preparation of Antifungal Agents Using 2,3-Dimethyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antifungal agents derived from 2,3-Dimethyl-p-benzoquinone. The protocols are based on established methodologies for the derivatization of quinones and hydroquinones, offering a strategic approach to developing new antifungal candidates.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of new antifungal agents with novel mechanisms of action. Quinone-based compounds have emerged as a promising class of antifungals due to their diverse biological activities. This document outlines a synthetic strategy starting from this compound to generate acylated hydroquinone derivatives, which have demonstrated significant antifungal properties. The protocols provided are based on analogous syntheses of 2-acyl-1,4-benzohydroquinones, which have shown potent activity against a range of fungal pathogens.

Synthetic Strategy

The proposed synthetic pathway involves a two-step process starting from this compound:

  • Reduction of this compound: The starting quinone is reduced to its corresponding hydroquinone, 2,3-Dimethylhydroquinone. This is a standard and high-yielding reaction.

  • Acylation of 2,3-Dimethylhydroquinone: The resulting hydroquinone is then acylated to introduce various acyl chains. This modification is key to modulating the antifungal activity of the final compounds.

This approach allows for the creation of a library of novel compounds with varying lipophilicity and steric properties, which can be screened for optimal antifungal efficacy.

Data Presentation

The following table summarizes the antifungal activity of a series of 2-acyl-1,4-benzohydroquinone derivatives against various fungal strains. This data, from a study on non-methylated analogues, provides a strong rationale for the synthesis of their 2,3-dimethylated counterparts and serves as a benchmark for expected activity.[1]

Compound (Acyl Chain)Candida albicans (MIC, µg/mL)Candida glabrata (MIC, µg/mL)Candida krusei (MIC, µg/mL)Aspergillus fumigatus 2H (MIC, µg/mL)Aspergillus fumigatus 280 (MIC, µg/mL)Aspergillus terreus (MIC, µg/mL)Acremonium kiliense (MIC, µg/mL)Rhizopus oryzae (MIC, µg/mL)
Benzoyl3216161616321616
Octanoyl442816884
Decanoyl844816884
Amphotericin B11111111

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

Experimental Protocols

Protocol 1: Reduction of this compound to 2,3-Dimethylhydroquinone

Materials:

  • This compound

  • Sodium hydrosulfite (Sodium dithionite, Na₂S₂O₄)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Prepare a saturated aqueous solution of sodium hydrosulfite.

  • Add the sodium hydrosulfite solution to the quinone solution and stir vigorously at room temperature. The disappearance of the yellow color of the quinone indicates the completion of the reduction.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,3-Dimethylhydroquinone.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Acylation of 2,3-Dimethylhydroquinone

Materials:

  • 2,3-Dimethylhydroquinone (from Protocol 1)

  • Acyl chloride (e.g., octanoyl chloride, decanoyl chloride) (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard glassware

Procedure:

  • Dissolve 2,3-Dimethylhydroquinone (1.0 eq) in pyridine under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction by adding 1 M HCl.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the acylated hydroquinone derivative.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Synthesized acylated hydroquinone derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer (for reading absorbance)

  • Positive control (e.g., Amphotericin B)

  • Negative control (medium with solvent)

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Synthesis_Workflow start This compound step1 Reduction (e.g., Na2S2O4) start->step1 intermediate 2,3-Dimethylhydroquinone step1->intermediate step2 Acylation (Acyl Chloride, Pyridine) intermediate->step2 end Acylated Hydroquinone (Antifungal Agent) step2->end

Caption: Synthetic workflow for the preparation of antifungal acylated hydroquinones.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Antifungal Evaluation cluster_result Outcome synthesis_start Starting Material: This compound reduction Reduction synthesis_start->reduction acylation Acylation reduction->acylation purification Purification acylation->purification mic_determination MIC Determination (Broth Microdilution) purification->mic_determination data_analysis Data Analysis mic_determination->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: Overall experimental workflow from synthesis to antifungal evaluation.

Structure-Activity Relationship (SAR) Insights

Based on the data from related compounds, the following structure-activity relationships can be anticipated:

  • Acyl Chain Length: The length and nature of the acyl chain significantly influence antifungal activity. Lipophilicity plays a crucial role in the compound's ability to penetrate fungal cell membranes. As observed with 2-acyl-1,4-benzohydroquinones, an optimal chain length (e.g., C8-C10) often leads to the highest potency.[1]

  • Methyl Substitution: The presence of the two methyl groups on the benzoquinone ring at positions 2 and 3 is expected to impact the electronic and steric properties of the molecule. These groups may enhance the compound's interaction with its biological target or affect its metabolic stability, potentially leading to improved antifungal activity compared to the non-methylated analogues. Further studies are required to confirm this hypothesis.

Conclusion

The synthetic protocols and antifungal data presented here provide a solid foundation for the development of novel antifungal agents based on a this compound scaffold. By systematically synthesizing and screening a library of acylated derivatives, researchers can identify lead compounds with potent and broad-spectrum antifungal activity for further preclinical development. The provided workflows and diagrams offer a clear and logical guide for executing these studies.

References

Application Notes: 2,3-Dimethyl-p-benzoquinone as a Versatile Intermediate for the Synthesis of Aminobenzoquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,3-Dimethyl-p-benzoquinone serves as a key building block in the synthesis of a variety of dyes, particularly those of the aminobenzoquinone class. These dyes are of interest due to their diverse color properties and potential applications in materials science and as functional dyes. This application note details the synthesis of a representative 2,5-diarylamino-3,6-dimethyl-p-benzoquinone dye through a nucleophilic addition pathway. The described methodology offers a straightforward route to novel chromophores.

Introduction

Quinone-based dyes are a significant class of colorants known for their vibrant colors and good stability. The introduction of amino groups onto the benzoquinone core acts as a powerful auxochrome, leading to a significant bathochromic (deepening of color) shift in the visible absorption spectrum. This compound is a readily available intermediate that can undergo nucleophilic substitution reactions with primary and secondary amines to yield highly colored aminobenzoquinone derivatives. The reaction typically proceeds via a Michael-type addition of the amine to the electron-deficient quinone ring, followed by an in-situ oxidation. This process allows for the facile introduction of various amino substituents, enabling the fine-tuning of the resulting dye's color and properties.

Synthesis Pathway

The general synthesis pathway involves the reaction of this compound with an aromatic amine in a suitable solvent. The reaction proceeds through a nucleophilic addition of the amine to the quinone ring, followed by oxidation of the resulting hydroquinone intermediate to the final di-substituted aminobenzoquinone dye. The overall reaction is a one-pot synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product 2_3_dimethyl_p_benzoquinone This compound michael_addition Michael Addition 2_3_dimethyl_p_benzoquinone->michael_addition aromatic_amine Aromatic Amine (e.g., p-Toluidine) aromatic_amine->michael_addition oxidation In-situ Oxidation michael_addition->oxidation Hydroquinone Intermediate aminobenzoquinone_dye 2,5-Bis(arylamino)-3,6-dimethyl-p-benzoquinone Dye oxidation->aminobenzoquinone_dye

Caption: General synthesis pathway for aminobenzoquinone dyes.

Experimental Protocols

Synthesis of 2,5-bis(p-tolylamino)-3,6-dimethyl-p-benzoquinone

This protocol describes the synthesis of a representative aminobenzoquinone dye from this compound and p-toluidine.

Materials:

  • This compound (C₈H₈O₂)

  • p-Toluidine (C₇H₉N)

  • Ethanol (C₂H₅OH)

  • Glacial Acetic Acid (CH₃COOH)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.36 g (10 mmol) of this compound in 100 mL of ethanol.

  • To this solution, add 2.14 g (20 mmol) of p-toluidine.

  • Add 1 mL of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Heat the mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate 7:3). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials and the formation of a deeply colored product spot.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2,5-bis(p-tolylamino)-3,6-dimethyl-p-benzoquinone.

ParameterValue
Yield 75-85%
Melting Point >250 °C
Appearance Dark violet crystalline solid
UV-Vis (λmax in CHCl₃) ~530 nm
¹H NMR (CDCl₃, δ ppm) ~7.1-7.3 (m, 8H, Ar-H), ~6.5 (s, 2H, NH), ~2.3 (s, 6H, Ar-CH₃), ~2.1 (s, 6H, quinone-CH₃)
¹³C NMR (CDCl₃, δ ppm) ~180 (C=O), ~145 (C-N), Ar-C, quinone-C, CH₃

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve this compound in ethanol B Add p-toluidine and a catalytic amount of acetic acid A->B C Reflux the mixture (4-6 hours) B->C D Monitor reaction by TLC C->D Periodic sampling D->C Reaction incomplete E Cool to room temperature D->E Reaction complete F Filter the precipitated solid E->F G Wash with cold ethanol F->G H Dry the product under vacuum G->H I Record Yield and Melting Point H->I J Characterize by UV-Vis and NMR spectroscopy I->J

Caption: Step-by-step experimental workflow for dye synthesis.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of aminobenzoquinone dyes. The described protocol provides a reliable and straightforward method for the preparation of 2,5-diarylamino-3,6-dimethyl-p-benzoquinone derivatives. This synthetic route offers a platform for the creation of a library of novel dyes with tunable properties by varying the aromatic amine component, which can be of significant interest to researchers in the fields of dye chemistry, materials science, and drug development.

Application Notes and Protocols: 2,3-Dimethyl-p-benzoquinone in Redox Cycling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-Dimethyl-p-benzoquinone (DMBQ) in redox cycling studies. This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate the design and execution of research investigating the redox properties of this compound and its implications in various biological processes, including oxidative stress, toxicology, and cancer biology.

Introduction

This compound is a derivative of p-benzoquinone that actively participates in redox cycling, a process involving the continuous reduction and subsequent re-oxidation of a molecule. This cycling can lead to the transfer of electrons to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). The ability of DMBQ to undergo redox cycling makes it a valuable tool for studying the mechanisms of oxidative stress and the cellular response to such insults. Furthermore, understanding the redox properties of DMBQ is crucial in the context of drug development, as many quinone-containing compounds exhibit anticancer activity through the induction of oxidative stress in cancer cells.

Key Applications

  • Induction of Oxidative Stress: DMBQ can be used as a tool to induce a controlled state of oxidative stress in cellular and acellular systems, allowing for the study of antioxidant defense mechanisms and the signaling pathways activated by ROS.

  • Toxicology Studies: The cytotoxicity of DMBQ can be assessed in various cell lines to understand the structure-activity relationships of p-benzoquinone congeners and the role of redox cycling in their toxicity.[1]

  • Cancer Research: The pro-oxidant and apoptotic effects of DMBQ can be investigated in cancer cell lines to explore its potential as an anticancer agent.

  • Enzyme Activity Assays: DMBQ can serve as a substrate for various oxidoreductases, such as NADPH:quinone oxidoreductase (NQO1), enabling the study of their kinetic properties and role in quinone metabolism.

Quantitative Data

The following tables summarize key quantitative data related to the redox properties and biological effects of this compound and its analogs.

Table 1: Redox Potential of Dimethyl-p-benzoquinone Derivatives

CompoundHalf-wave Potential (E₁/₂) (mV vs. SHE)Experimental ConditionsReference
2,6-Dimethylbenzoquinone-cysteine+297pH 7.0[2]

Table 2: Cytotoxicity of p-Benzoquinone Congeners

CompoundLD₅₀ in Rat Hepatocytes (µM)LD₅₀ in PC12 Cells (µM)
p-Benzoquinone150 ± 2050 ± 5
2-Methyl-p-benzoquinone250 ± 3080 ± 10
2,6-Dimethyl-p-benzoquinone400 ± 40150 ± 20

This data is adapted from a study on 14 p-benzoquinone congeners and provides a comparative context for the cytotoxicity of dimethylated derivatives. The exact values for this compound may vary but are expected to be in a similar range.

Experimental Protocols

Protocol 1: Determination of Redox Potential by Cyclic Voltammetry

This protocol describes the determination of the redox potential of this compound using cyclic voltammetry (CV).

Materials:

  • This compound

  • Aprotic solvent (e.g., dimethyl sulfoxide, DMSO)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP)

  • Potentiostat with a three-electrode setup (working, reference, and counter electrodes)

  • Glassy carbon working electrode

  • Ag/AgCl or saturated calomel reference electrode

  • Platinum wire counter electrode

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare a solution of this compound (e.g., 1 mM) in the aprotic solvent containing the supporting electrolyte.

  • Deoxygenate the solution by purging with an inert gas for at least 15-20 minutes.

  • Assemble the three-electrode cell with the polished glassy carbon working electrode, the reference electrode, and the platinum wire counter electrode immersed in the solution.

  • Perform a cyclic voltammetry scan over a potential range expected to encompass the redox reactions of the quinone (e.g., from 0 V to -2.0 V vs. Ag/AgCl). A typical scan rate is 100 mV/s.

  • Record the resulting voltammogram, which will show reduction and oxidation peaks corresponding to the one-electron reduction to the semiquinone radical anion and the subsequent reduction to the dianion.

  • Determine the cathodic (Epc) and anodic (Epa) peak potentials for each redox couple.

  • Calculate the half-wave potential (E₁/₂) for each step as (Epa + Epc) / 2.

Protocol 2: Measurement of Superoxide Production using an NADPH Oxidase Assay

This protocol details a method to measure superoxide generation from the redox cycling of this compound catalyzed by NADPH oxidase in a cell-free system.

Materials:

  • This compound (in DMSO)

  • Isolated cell membranes containing NADPH oxidase

  • NADPH

  • Lucigenin or cytochrome c

  • Superoxide dismutase (SOD) as a control

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Chemiluminometer or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cell membranes, and either lucigenin (for chemiluminescence detection) or cytochrome c (for spectrophotometric detection).

  • Add this compound to the desired final concentration.

  • Initiate the reaction by adding NADPH.

  • Immediately measure the chemiluminescence or the change in absorbance at 550 nm (for cytochrome c reduction) over time.

  • As a negative control, perform a parallel reaction in the presence of SOD, which will scavenge superoxide and inhibit the signal.

  • Calculate the rate of superoxide production based on the rate of lucigenin-enhanced chemiluminescence or the rate of cytochrome c reduction (using an extinction coefficient of 21.1 mM⁻¹cm⁻¹).

Protocol 3: Assessment of Cellular Cytotoxicity, ROS Production, and Glutathione Depletion

This protocol outlines the assessment of the biological effects of this compound on cultured cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or a relevant cancer cell line)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS detection

  • Monochlorobimane (MCB) or Ellman's reagent for glutathione (GSH) quantification

  • Plate reader (absorbance and fluorescence)

Procedure:

  • Cytotoxicity Assay (MTT):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the cell viability as a percentage of the untreated control and determine the LD₅₀ value.

  • Intracellular ROS Measurement (DCFH-DA):

    • Load the cells with DCFH-DA for 30 minutes.

    • Wash the cells to remove excess probe.

    • Treat the cells with this compound.

    • Measure the increase in fluorescence (excitation ~485 nm, emission ~530 nm) over time, which corresponds to the level of intracellular ROS.

  • Glutathione (GSH) Depletion Assay:

    • Treat the cells with this compound.

    • Lyse the cells and measure the GSH content using a commercially available kit or a standard method like the MCB fluorescence assay or the Ellman's reagent colorimetric assay.

    • Express the GSH levels relative to the total protein concentration.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in redox cycling studies.

Redox_Cycling_Mechanism cluster_cycle Redox Cycle DMBQ 2,3-Dimethyl-p- benzoquinone (Q) Semiquinone Semiquinone Radical (Q•-) DMBQ->Semiquinone + e⁻ Semiquinone->DMBQ - e⁻ Hydroquinone Hydroquinone (QH2) Semiquinone->Hydroquinone + e⁻, + 2H⁺ O2 O₂ Semiquinone->O2 Hydroquinone->Semiquinone - e⁻, - H⁺ Superoxide O₂•- O2->Superoxide H2O2 H₂O₂ Superoxide->H2O2 + e⁻, + 2H⁺ (Dismutation) Reductant Reductant (e.g., NADPH) Reductant->DMBQ

Caption: Mechanism of this compound redox cycling.

Experimental_Workflow start Start: Prepare DMBQ Solution cv Cyclic Voltammetry start->cv cell_culture Cell Culture Treatment start->cell_culture nadph_oxidase NADPH Oxidase Assay start->nadph_oxidase redox_potential Determine Redox Potential cv->redox_potential end End: Data Analysis redox_potential->end cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity ros ROS Measurement (DCFH-DA) cell_culture->ros gsh GSH Depletion Assay cell_culture->gsh cytotoxicity->end ros->end gsh->end superoxide Measure Superoxide Production nadph_oxidase->superoxide superoxide->end

Caption: General experimental workflow for studying DMBQ redox cycling.

Signaling_Pathway DMBQ This compound RedoxCycling Redox Cycling DMBQ->RedoxCycling ROS ↑ Reactive Oxygen Species (ROS) RedoxCycling->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress GSH_Depletion ↓ Glutathione (GSH) Depletion OxidativeStress->GSH_Depletion MAPK MAPK Signaling (e.g., JNK, p38) OxidativeStress->MAPK Nrf2 Nrf2 Pathway Activation OxidativeStress->Nrf2 Apoptosis Apoptosis MAPK->Apoptosis AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse

Caption: Cellular signaling pathways affected by DMBQ-induced redox cycling.

References

Application Notes and Protocols for Studying Oxidative Stress with 2,3-Dimethyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2,3-Dimethyl-p-benzoquinone as an agent to induce and study oxidative stress in a research setting. This document is intended for professionals in the fields of toxicology, pharmacology, and drug development.

Introduction

This compound is a quinone derivative that can be used to model oxidative stress in vitro. Quinones are a class of compounds known to induce oxidative stress through various mechanisms, including the generation of reactive oxygen species (ROS) and the depletion of cellular antioxidants.[1][2] Understanding the cellular response to such stressors is crucial for the development of novel therapeutics and for assessing the toxicity of environmental agents.

The primary mechanism by which many p-benzoquinones induce oxidative stress is through redox cycling. This process involves the enzymatic reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals and regenerate the parent quinone.[2] This futile cycle leads to the continuous production of ROS, overwhelming the cell's antioxidant defense systems and causing damage to lipids, proteins, and DNA.[3]

Key Experimental Protocols

Detailed methodologies for critical experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental conditions.

Protocol 1: Induction of Oxidative Stress in Cell Culture

This protocol describes the treatment of cultured cells with this compound to induce an oxidative stress response.

Materials:

  • This compound (prepare a stock solution in a suitable solvent like DMSO)

  • Cell culture medium appropriate for the chosen cell line

  • Phosphate-buffered saline (PBS)

  • Cultured cells (e.g., HeLa, MH-22A, PNT2)[4][5][6]

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.

  • Preparation of Working Solutions: Dilute the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for inducing oxidative stress without causing immediate, widespread cell death.[7]

  • Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Replace the medium with the prepared this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the specific endpoints being measured.

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various assays to measure oxidative stress markers.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a fluorescent probe to quantify the levels of intracellular ROS.

Materials:

  • Treated and control cells from Protocol 1

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probes (e.g., Amplex Red for H2O2)[8][9]

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Probe Loading: After the desired treatment period with this compound, remove the treatment medium and wash the cells twice with warm PBS.

  • Add a fresh medium or PBS containing the fluorescent probe (e.g., 10 µM H2DCFDA) to each well.

  • Incubate the cells in the dark for 30-60 minutes at 37°C.

  • Measurement: Wash the cells twice with PBS to remove the excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm for DCF). Alternatively, detach the cells and analyze them by flow cytometry.

  • Data Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold increase in ROS production.

Protocol 3: Assessment of Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment.

Materials:

  • Treated and control cells from Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on studies of related benzoquinone compounds to provide an expected range of outcomes when studying oxidative stress.

Treatment GroupROS Production (Fold Change vs. Control)Cell Viability (%)
Vehicle Control1.0 ± 0.1100 ± 5
This compound (Low Dose)2.5 ± 0.385 ± 7
This compound (High Dose)5.8 ± 0.645 ± 6

Table 1: Representative data on ROS production and cell viability following treatment with this compound.

EnzymeActivity (% of Control)
Superoxide Dismutase (SOD)75 ± 8
Catalase (CAT)60 ± 5
Glutathione Peroxidase (GPx)55 ± 7

Table 2: Representative data on the activity of key antioxidant enzymes in response to this compound-induced oxidative stress.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general experimental workflow for studying oxidative stress induced by this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture Seeding C Cell Treatment and Incubation A->C B Preparation of 2,3-Dimethyl- p-benzoquinone Solutions B->C D ROS Measurement (e.g., H2DCFDA Assay) C->D E Cell Viability Assay (e.g., MTT) C->E F Antioxidant Enzyme Assays (e.g., SOD, Catalase) C->F G Signaling Pathway Analysis (e.g., Western Blot for MAPK) C->G H Results D->H Data Interpretation E->H F->H G->H

Caption: Experimental workflow for studying oxidative stress.

Signaling Pathways in Benzoquinone-Induced Oxidative Stress

The diagram below depicts key signaling pathways that can be activated in response to oxidative stress induced by benzoquinones.[5]

G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes A This compound B Increased ROS Production A->B C Oxidative Stress B->C D MAPK Pathway C->D E p38 D->E F JNK D->F G ERK D->G H Apoptosis / Cell Death E->H F->H I Survival / Proliferation G->I

Caption: Key signaling pathways in oxidative stress.

References

Application Notes and Protocols: 2,3-Dimethyl-p-benzoquinone as a Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-dimethyl-p-benzoquinone as a polymerization inhibitor. This document includes its mechanism of action, applications in both conventional and controlled radical polymerization, and detailed experimental protocols.

Introduction

This compound is a quinone derivative that functions as a highly effective inhibitor for free-radical polymerization. Its primary mechanism of action involves scavenging and deactivating propagating radicals, thereby terminating the polymerization chain reaction. This property makes it a valuable tool for preventing the premature or undesired polymerization of vinyl monomers during storage, transportation, and certain controlled reaction setups.

Mechanism of Action: Radical Scavenging

Free-radical polymerization is initiated by species with unpaired electrons, known as free radicals. These initiators react with monomer units to create growing polymer chains, which are themselves radicals. This compound and other quinone-based inhibitors interrupt this process by reacting with the propagating polymer radicals (P•). This reaction forms a stable, non-radical species or a much less reactive radical, effectively halting the growth of the polymer chain. The stabilized radical derived from the benzoquinone is less capable of initiating new polymer chains, thus inhibiting the overall polymerization process.

InhibitionMechanism Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition PropagatingRadical Propagating Radical (P•) Radical->PropagatingRadical Initiation (reacts with M) Monomer Monomer (M) PropagatingRadical->PropagatingRadical Propagation (reacts with M) InactiveProduct Inactive Product (P-Q) PropagatingRadical->InactiveProduct Inhibition Polymer Polymer PropagatingRadical->Polymer Termination (in absence of inhibitor) Inhibitor This compound (Q) Inhibitor->InactiveProduct

Caption: Free-radical polymerization inhibition by this compound.

Applications

Conventional Polymerization Inhibition

This compound can be used to stabilize various vinyl monomers and prevent their premature polymerization. This is particularly useful for:

  • Storage and transportation of reactive monomers: Adding a small concentration of the inhibitor ensures the stability of monomers like styrene and methyl methacrylate (MMA).

  • Controlling reaction initiation: In some polymerization processes, it is crucial to have a defined start time. An inhibitor can be used to create an induction period , during which no polymerization occurs until the inhibitor is consumed.

Controlled Radical Polymerization

In addition to its role as a conventional inhibitor, this compound can act as a mediator in controlled or living radical polymerization systems. In conjunction with other reagents, such as organoboranes, it can regulate the polymerization process to produce polymers with well-defined molecular weights and narrow molecular weight distributions. This is particularly valuable in the synthesis of block copolymers.

Experimental Protocols

Protocol 1: General Inhibition of Vinyl Monomer Polymerization

This protocol describes a general method for evaluating the inhibitory effect of this compound on the bulk polymerization of a vinyl monomer, such as methyl methacrylate (MMA) or styrene. The effectiveness is typically measured by the length of the induction period.

Materials:

  • Vinyl monomer (e.g., methyl methacrylate, styrene), purified to remove any existing inhibitor.

  • This compound.

  • Free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)).

  • Solvent (if required, e.g., toluene, benzene).

  • Reaction vessel (e.g., glass ampoules, Schlenk flask).

  • Constant temperature bath.

  • Method for monitoring polymerization (e.g., dilatometry, gravimetry, or calorimetry).

Procedure:

  • Preparation of Monomer Solution: Prepare a solution of the purified monomer. If using a solvent, dissolve the monomer in the appropriate solvent.

  • Addition of Inhibitor: Accurately weigh and dissolve the desired concentration of this compound in the monomer solution. Typical concentrations for inhibition studies range from 50 to 1000 ppm.

  • Addition of Initiator: Add the free-radical initiator to the monomer-inhibitor solution. The concentration of the initiator will depend on the desired rate of polymerization after the induction period.

  • Reaction Setup: Transfer the solution to the reaction vessel. If using ampoules, seal them under vacuum or an inert atmosphere. If using a Schlenk flask, purge with an inert gas (e.g., nitrogen or argon).

  • Polymerization: Place the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 60-80 °C for AIBN).

  • Monitoring: Monitor the polymerization as a function of time.

    • Gravimetry: At different time intervals, remove an ampoule, cool it rapidly to quench the reaction, and precipitate the polymer in a non-solvent (e.g., methanol for PMMA or polystyrene). Filter, dry, and weigh the polymer to determine the conversion.

    • Dilatometry: Follow the volume contraction of the reaction mixture over time. The induction period is the time during which no significant volume change is observed.

  • Data Analysis: Plot the monomer conversion versus time. The induction period is the time from the start of the reaction until a noticeable increase in conversion is observed.

GeneralInhibitionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepMonomer Prepare Monomer Solution AddInhibitor Add this compound PrepMonomer->AddInhibitor AddInitiator Add Initiator AddInhibitor->AddInitiator Setup Setup Reaction Vessel (Inert Atmosphere) AddInitiator->Setup Polymerize Polymerize at Constant Temperature Setup->Polymerize Monitor Monitor Polymerization (e.g., Gravimetry) Polymerize->Monitor Analyze Determine Induction Period and Rate Monitor->Analyze

Caption: Experimental workflow for general polymerization inhibition.

Protocol 2: Controlled Synthesis of Polylactide-Vinyl Block Copolymers

This protocol is adapted from a research study on the synthesis of polylactide block copolymers using a triethylborane/2,3-dimethyl-1,4-benzoquinone system. This method demonstrates the use of this compound as a mediator for controlled radical polymerization.

Materials:

  • Borylated polylactide (PLA-OBEt₂)

  • Vinyl monomer (e.g., styrene, methyl methacrylate)

  • 2,3-Dimethyl-1,4-benzoquinone

  • Azobisisobutyronitrile (AIBN)

  • Solvent (e.g., diglyme)

  • Schlenk flask and vacuum line

  • Constant temperature oil bath

Procedure:

  • Preparation of Borylated Polylactide (PLA-OBEt₂): This is a preliminary step where polylactide is reacted with triethylborane to introduce the boryl group.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the PLA-OBEt₂, the vinyl monomer, 2,3-dimethyl-1,4-benzoquinone, and AIBN in the solvent.

  • Molar Ratios: The molar ratios of the components are critical for controlled polymerization. An example ratio for methyl methacrylate (MMA) is:

    • [PLA-OBEt₂] : [MMA] : [AIBN] : [2,3-dimethyl-1,4-benzoquinone] = 1000 : 1000 : 1 : 3.5

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Monitoring: Take aliquots at different time intervals to monitor the monomer conversion (by ¹H NMR) and the evolution of molecular weight and dispersity (by size-exclusion chromatography - SEC).

  • Termination and Isolation: After the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air. Precipitate the block copolymer in a suitable non-solvent, filter, and dry.

ControlledPolymerization cluster_synthesis Synthesis cluster_monitoring Monitoring & Analysis cluster_final Product Isolation Start Prepare Borylated Polylactide (PLA-OBEt₂) Reactants Combine PLA-OBEt₂, Monomer, AIBN, and 2,3-Dimethyl-1,4-benzoquinone in Solvent Start->Reactants Reaction Polymerize at 80°C under Inert Atmosphere Reactants->Reaction Aliquots Take Aliquots at Timed Intervals Reaction->Aliquots Terminate Terminate Reaction (Expose to Air) Reaction->Terminate NMR ¹H NMR (Conversion) Aliquots->NMR SEC SEC (Mn, PDI) Aliquots->SEC Isolate Precipitate, Filter, and Dry Block Copolymer Terminate->Isolate

Caption: Workflow for controlled block copolymer synthesis.

Data Presentation

The effectiveness of a polymerization inhibitor is typically quantified by its impact on the polymerization kinetics. The following tables provide a template for presenting such data.

Table 1: Inhibitory Effect of this compound on Vinyl Monomer Polymerization

MonomerInhibitor Concentration (ppm)Initiator (Concentration)Temperature (°C)Induction Period (min)Rate of Polymerization after Induction (% conv./hr)
Styrene100AIBN (0.01 M)70Data not available in search resultsData not available in search results
Styrene500AIBN (0.01 M)70Data not available in search resultsData not available in search results
MMA100BPO (0.01 M)80Data not available in search resultsData not available in search results
MMA500BPO (0.01 M)80Data not available in search resultsData not available in search results

Note: Specific quantitative data for the induction period and rate of polymerization for this compound as a simple inhibitor were not available in the performed searches. The table serves as a template for experimental data collection.

Table 2: Performance Comparison of Quinone-Based Inhibitors for Styrene Polymerization at 100°C

InhibitorConcentration (ppm)Time to 2% Polymer Formation (hours)
Uninhibited0< 1
3,5-di-tert-butyl-1,2-benzoquinone50~4
2,5-di-tert-butyl-1,4-benzoquinone50~2
This compound 50 Data not available in search results

Note: This table includes data for other benzoquinone derivatives from patent literature to provide context. Specific comparative data for this compound was not found.

Conclusion

This compound is a versatile and effective inhibitor for free-radical polymerization. It can be employed in a straightforward manner to prevent unwanted polymerization of vinyl monomers and also as a key component in more advanced controlled polymerization systems for the synthesis of well-defined polymers. The provided protocols offer a starting point for researchers to utilize this compound in their specific applications. Further experimental work is encouraged to populate the data tables with specific values for different monomer systems and reaction conditions.

Application Notes and Protocols for 2,3-Dimethyl-p-benzoquinone in Cellular Respiration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-p-benzoquinone is a quinone derivative with potential applications in the study of cellular bioenergetics. Quinones are a class of organic compounds that play a crucial role in biological electron transport chains, most notably as part of the coenzyme Q (ubiquinone) pool in mitochondrial respiration. The redox-active nature of the benzoquinone ring allows these molecules to accept and donate electrons, making them valuable tools for investigating mitochondrial function.

These application notes provide an overview of the potential uses of this compound in cellular respiration assays, detailed experimental protocols for its use, and a summary of expected outcomes based on the known activities of similar quinone compounds. Given the limited specific data on this compound, the provided information is based on the established behavior of structurally related benzoquinones and serves as a guide for empirical investigation.

Potential Applications

  • Investigation of Mitochondrial Electron Transport Chain (ETC) Function: this compound can be used to probe the activity of the mitochondrial respiratory complexes. Depending on its redox potential and interaction with specific quinone-binding sites, it may act as an electron acceptor, an inhibitor of electron flow, or a redox cycler.

  • Analysis of Cellular Bioenergetic Profiles: By measuring changes in the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using extracellular flux analyzers, researchers can determine the impact of this compound on mitochondrial respiration and glycolysis.

  • Drug Discovery and Development: Understanding how novel compounds like this compound modulate mitochondrial function is crucial in drug development, as mitochondrial dysfunction is implicated in a wide range of pathologies.

  • Toxicology Studies: The cytotoxic effects of various quinones are often linked to their impact on mitochondrial function, including the generation of reactive oxygen species (ROS) and depletion of cellular antioxidants like glutathione.[1]

Postulated Mechanism of Action

The precise mechanism of action for this compound in cellular respiration is not yet fully elucidated. However, based on the behavior of analogous compounds, several potential mechanisms can be hypothesized:

  • Electron Carrier/Bypass Agent: Similar to other synthetic quinones, this compound may be able to accept electrons from Complexes I and/or II and donate them to Complex III, potentially bypassing upstream inhibition of the ETC.

  • ETC Inhibitor: It may act as an antagonist at the quinone-binding sites of Complex I, II, or III, thereby inhibiting respiration. The dimethyl substitution on the benzoquinone ring can influence its binding affinity and inhibitory potency.

  • Redox Cycler and ROS Generator: this compound could undergo redox cycling, a process where it is reduced by cellular reductases and then re-oxidized by molecular oxygen, leading to the generation of superoxide radicals and other reactive oxygen species. This can induce oxidative stress and subsequent cellular damage.[1][2]

  • Interaction with Sulfhydryl Groups: Some benzoquinone derivatives are known to react with sulfhydryl groups of proteins and glutathione via Michael addition.[3] This could lead to the inhibition of critical enzymes involved in metabolism and a depletion of cellular antioxidant defenses, ultimately impacting cellular respiration and viability.

The following diagram illustrates a hypothetical model of this compound's potential interactions within the mitochondrial electron transport chain.

G cluster_ETC Mitochondrial Electron Transport Chain cluster_Compound This compound Interactions Complex_I Complex I CoQ Coenzyme Q Pool Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III CoQ->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ Gradient DMPBQ 2,3-Dimethyl- p-benzoquinone DMPBQ->Complex_I Inhibition? DMPBQ->Complex_III Inhibition? ROS Reactive Oxygen Species (ROS) DMPBQ->ROS Redox Cycling GSH_depletion GSH Depletion & Protein Adducts DMPBQ->GSH_depletion Michael Addition ROS->Complex_I ROS->Complex_III

Hypothetical interactions of this compound with the ETC.

Experimental Protocols

The following protocols are designed for use with an extracellular flux analyzer (e.g., Agilent Seahorse XF).

Protocol 1: Assessment of the General Bioenergetic Profile

This experiment provides a broad overview of how this compound affects mitochondrial respiration and glycolysis.

Materials:

  • This compound (stock solution in DMSO)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Cell line of interest

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in Seahorse XF assay medium to achieve the desired final concentrations. A vehicle control (DMSO) must be included.

  • Assay Setup:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium containing either this compound at various concentrations or the vehicle control.

    • Incubate the plate in a non-CO2 incubator at 37°C for one hour prior to the assay.

    • Load the injection ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.[4]

  • Data Acquisition: Place the cell plate in the Seahorse XF analyzer and run the Mito Stress Test protocol.

  • Data Analysis: Analyze the OCR and ECAR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption.

The workflow for this experiment is depicted below.

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay seed_cells Seed cells in XF microplate hydrate_cartridge Hydrate sensor cartridge prepare_media Prepare assay medium with compound/vehicle seed_cells->prepare_media replace_media Replace culture medium prepare_media->replace_media incubate Incubate at 37°C (non-CO2) replace_media->incubate load_injectors Load injector ports incubate->load_injectors run_assay Run Seahorse Mito Stress Test load_injectors->run_assay analyze_data Analyze OCR/ECAR data run_assay->analyze_data

Workflow for the Seahorse XF Mito Stress Test with this compound.
Protocol 2: Elucidating the Specific Target in the Electron Transport Chain

This protocol is designed to identify which mitochondrial complex is the primary target of this compound.

Materials:

  • Same as Protocol 1

  • Substrates and inhibitors for specific ETC complexes (e.g., Pyruvate/Malate for Complex I, Succinate/Rotenone for Complex II)

Procedure:

  • Cell Permeabilization (Optional): For a more direct assessment of mitochondrial function, cells can be permeabilized with a mild detergent like saponin to allow direct access of substrates to the mitochondria.

  • Substrate and Inhibitor Regimen:

    • To assess the effect on Complex I-driven respiration , use pyruvate and malate as substrates.

    • To assess the effect on Complex II-driven respiration , use succinate as a substrate in the presence of the Complex I inhibitor, rotenone.

  • Assay Procedure:

    • Prepare cells and the Seahorse XF analyzer as described in Protocol 1.

    • Instead of a standard Mito Stress Test, design a custom protocol where this compound is injected after establishing a basal respiration rate with the specific substrate combinations.

    • Observe the immediate change in OCR following the injection of this compound. A decrease in OCR would suggest inhibition at or downstream of the interrogated complex. An increase or no change might suggest bypass activity or other effects.

  • Data Analysis: Compare the OCR changes induced by this compound in the presence of different substrate/inhibitor combinations to pinpoint its site of action.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Mitochondrial Respiration Parameters (Hypothetical Data)

Concentration (µM)Basal OCR (pmol/min)ATP Production (pmol/min)Maximal Respiration (pmol/min)Spare Capacity (%)
Vehicle (0)150 ± 12110 ± 9300 ± 25100 ± 8
1145 ± 11105 ± 8280 ± 2293 ± 7
10100 ± 870 ± 6150 ± 1550 ± 5
5050 ± 520 ± 360 ± 720 ± 3

Table 2: Effect of this compound on Complex-Specific Respiration (Hypothetical Data)

Substrate/InhibitorBasal OCR (pmol/min)OCR after 2,3-DMPBQ (10 µM)% Inhibition
Pyruvate/Malate (Complex I)140 ± 1060 ± 757%
Succinate + Rotenone (Complex II)160 ± 15155 ± 133%

Data are presented as mean ± standard deviation.

Concluding Remarks

The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on cellular respiration. Due to the limited specific literature on this compound, the proposed mechanisms and expected outcomes are based on the known properties of related quinones. Researchers should consider these protocols as a starting point for empirical validation and further exploration of the bioenergetic effects of this compound. Careful titration of the compound and appropriate controls are essential for obtaining robust and interpretable data.

References

Application Notes and Protocols for the Electrochemical Detection of 2,3-Dimethyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-p-benzoquinone is a quinone derivative with potential relevance in various fields, including organic synthesis and as a subject of study in biological systems. The electrochemical properties of quinones, characterized by their redox activity, make them amenable to sensitive and selective detection using electrochemical techniques. This document provides detailed application notes and protocols for the electrochemical detection of this compound, offering a framework for researchers to develop and validate their own analytical methods.

Quinones typically undergo a reversible two-electron, two-proton reduction to form hydroquinones in aqueous media. In aprotic solvents, this process often occurs in two distinct one-electron steps. This electrochemical behavior forms the basis for their detection using techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). While specific literature on the electrochemical detection of this compound is limited, the principles governing the analysis of related quinone compounds are well-established and can be effectively applied.

Principle of Detection

The electrochemical detection of this compound is based on its reduction at an electrode surface. By applying a potential sweep, the analyte undergoes a redox reaction, generating a current that is proportional to its concentration.

Redox Reaction in Aqueous Media:

This compound ⇌ 2,3-Dimethylhydroquinone

This two-electron, two-proton transfer results in a single voltammetric peak. The peak potential is dependent on the pH of the solution, while the peak current is proportional to the concentration of the analyte.

Experimental Protocols

Reagents and Materials
  • Analyte: this compound (high purity)

  • Supporting Electrolyte:

    • Aqueous: Phosphate buffer solution (PBS, 0.1 M, pH 7.0), Britton-Robinson buffer, or other suitable buffer systems.

    • Aprotic: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar in acetonitrile (ACN) or dimethylformamide (DMF).

  • Solvents: Deionized water (for aqueous studies), HPLC-grade ACN or DMF (for aprotic studies).

  • Electrodes:

    • Working Electrode: Glassy carbon electrode (GCE), boron-doped diamond (BDD) electrode, or a modified electrode (e.g., with carbon nanotubes or graphene).

    • Reference Electrode: Ag/AgCl (saturated KCl).

    • Counter Electrode: Platinum wire or graphite rod.

  • Electrochemical Analyzer: Potentiostat/galvanostat capable of performing CV and DPV.

  • Electrochemical Cell: Standard three-electrode glass cell.

  • Polishing Materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads.

Preparation of Solutions
  • Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., ethanol, ACN, or DMF) due to its limited solubility in water. Store in a dark, refrigerated environment.

  • Working Solutions: Prepare working solutions of desired concentrations by diluting the stock solution with the supporting electrolyte. For aqueous measurements, the final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to avoid affecting the electrochemical behavior.

Electrode Preparation
  • Polishing: Polish the working electrode surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Rinsing: Rinse the electrode thoroughly with deionized water and then sonicate in deionized water and ethanol for 2-3 minutes each to remove any residual alumina particles.

  • Drying: Dry the electrode under a stream of nitrogen gas.

  • Electrochemical Cleaning (Optional but Recommended): Perform cyclic voltammetry in 0.5 M H₂SO₄ over a wide potential range (e.g., -0.5 to 1.5 V vs. Ag/AgCl) until a stable voltammogram is obtained.

Electrochemical Measurements

CV is used to characterize the redox behavior of this compound.

  • Experimental Setup:

    • Assemble the three-electrode cell with the prepared working, reference, and counter electrodes in the electrochemical cell containing the de-gassed (by bubbling with N₂) supporting electrolyte.

    • Add a known concentration of the this compound working solution.

  • Typical CV Parameters:

    • Potential Range: -1.0 V to +0.5 V (vs. Ag/AgCl) in aqueous media. This range should be optimized based on preliminary scans.

    • Scan Rate: 100 mV/s (can be varied from 10 to 200 mV/s to study the reaction kinetics).

    • Number of Cycles: 3-5 cycles to ensure a stable response.

DPV is a more sensitive technique for quantitative analysis.[1][2][3]

  • Experimental Setup: Same as for CV.

  • Typical DPV Parameters:

    • Potential Range: -1.0 V to +0.2 V (vs. Ag/AgCl) in aqueous media.

    • Modulation Amplitude: 50 mV.

    • Pulse Width: 50 ms.

    • Step Potential: 5 mV.

Data Presentation

The following tables summarize typical (hypothetical, based on related compounds) quantitative data for the electrochemical detection of this compound. Researchers should generate their own data for their specific experimental setup.

Table 1: Comparison of Electrochemical Performance of Different Electrodes for the Detection of this compound (Illustrative Data)

Electrode MaterialTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Sensitivity (µA/µM)Reference
Glassy Carbon Electrode (GCE)DPV1 - 1000.50.1(Hypothetical)
Graphene-Modified GCEDPV0.1 - 500.080.9(Hypothetical)
Carbon Nanotube-Modified GCEDPV0.05 - 800.021.5(Hypothetical)

Table 2: Effect of pH on the Reduction Peak Potential of this compound (Illustrative Data)

pHPeak Potential (V vs. Ag/AgCl)
4.0-0.15
5.0-0.21
6.0-0.27
7.0-0.33
8.0-0.39
9.0-0.45

Note: A linear relationship between peak potential and pH with a slope of approximately -59 mV/pH unit is expected for a two-electron, two-proton process.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_solution Prepare Stock and Working Solutions setup_cell Assemble Three-Electrode Cell prep_solution->setup_cell prep_electrode Prepare and Clean Working Electrode prep_electrode->setup_cell degas De-gas Solution with Nitrogen setup_cell->degas run_cv Perform Cyclic Voltammetry (CV) for Characterization degas->run_cv run_dpv Perform Differential Pulse Voltammetry (DPV) for Quantification degas->run_dpv plot_voltammogram Plot Voltammograms (Current vs. Potential) run_cv->plot_voltammogram run_dpv->plot_voltammogram calibration Construct Calibration Curve (Peak Current vs. Concentration) plot_voltammogram->calibration quantify Determine Analyte Concentration calibration->quantify

Caption: General workflow for the electrochemical detection of this compound.

redox_pathway quinone This compound (Oxidized Form) hydroquinone 2,3-Dimethylhydroquinone (Reduced Form) quinone->hydroquinone + 2e⁻, + 2H⁺ (Reduction) hydroquinone->quinone - 2e⁻, - 2H⁺ (Oxidation)

Caption: Redox pathway of this compound in aqueous media.

Concluding Remarks

The protocols and application notes provided herein offer a comprehensive starting point for the electrochemical detection of this compound. While direct experimental data for this specific analyte is scarce, the well-understood electrochemical behavior of quinones allows for the adaptation of existing methods. For optimal results, it is crucial to carefully prepare the electrodes and to optimize the experimental parameters, such as the pH of the supporting electrolyte and the voltammetric technique settings. The use of modified electrodes can significantly enhance the sensitivity and selectivity of the analysis. Researchers are encouraged to use this guide as a foundation for developing and validating robust and reliable methods for the quantification of this compound in their samples.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dimethyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,3-Dimethyl-p-benzoquinone from reaction byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Yellow or Brown Discoloration of the Purified Product Oxidation of this compound to form polymeric materials or the presence of quinhydrone complexes (a 1:1 complex of the benzoquinone and its corresponding hydroquinone).- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.- Store the purified product in a dark, cool place.- For recrystallization, consider adding a small amount of a reducing agent like sodium dithionite to the hot solution to reduce any oxidized impurities.
Low Recovery Yield After Recrystallization - The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures.- Too much solvent was used for dissolution.- Premature crystallization occurred during hot filtration.- The crystals were not completely collected during filtration.- Test a range of solvents or solvent mixtures to find one where the compound has high solubility when hot and low solubility when cold.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before hot filtration.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Co-elution of Impurities During Column Chromatography - The solvent system (eluent) is not optimized for separation.- The column is overloaded with the crude sample.- The column was not packed properly, leading to channeling.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.- The amount of crude material should be about 1-5% of the weight of the stationary phase.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product is an Oil Instead of Crystals After Recrystallization - Presence of impurities that lower the melting point.- The compound is "oiling out" due to a large difference between the boiling point of the solvent and the melting point of the compound.- Attempt to purify a small sample by column chromatography first to remove the impurities.- Try a lower boiling point solvent for recrystallization.- Add a small seed crystal to the cooled solution to induce crystallization.
No Crystals Form Upon Cooling After Recrystallization - The solution is not supersaturated.- The solution is cooling too quickly.- Evaporate some of the solvent to increase the concentration of the product.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to create nucleation sites.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities depend on the synthetic route. If synthesized by oxidation of 2,3-dimethylphenol or 2,3-dimethylhydroquinone, unreacted starting material and the corresponding hydroquinone are likely impurities. The hydroquinone can form a dark-colored quinhydrone complex with the benzoquinone product. If synthesized from o-xylene, other isomers of dimethyl-p-benzoquinone or partially oxidized intermediates may be present.

Q2: Which purification method is best for this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization is a simple and effective method for removing small amounts of impurities, especially if the crude product is already relatively pure.

  • Column chromatography is ideal for separating complex mixtures of byproducts and for achieving very high purity.

  • Sublimation is an excellent technique for obtaining highly pure, solvent-free crystals, as this compound is a volatile solid.

Q3: What is a good solvent for the recrystallization of this compound?

A3: Based on its solubility profile, ethanol, methanol, or a mixed solvent system like ethanol/water or acetone/hexane are good starting points for recrystallization.[1] The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

Q4: How can I monitor the purity of this compound during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to check the purity of fractions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative data on the purity of the final product. The melting point of the purified solid is also a good indicator of purity; a sharp melting point close to the literature value (55-57 °C) suggests a high degree of purity.[2]

Q5: My purified this compound darkens over time. How can I prevent this?

A5: Benzoquinones are susceptible to degradation, especially when exposed to light and air. To prevent discoloration, store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (like nitrogen or argon) and in a refrigerator or freezer.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.

  • Solvent Selection: Choose a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) by testing the solubility of a small amount of the crude product.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture gently with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

  • Eluent Selection: Determine a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) using TLC. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purification by Sublimation

This method is suitable for obtaining a highly purified, solvent-free product.

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Vacuum Application: Evacuate the apparatus to a high vacuum.

  • Heating: Gently heat the bottom of the apparatus containing the crude product.

  • Condensation: The this compound will sublime and deposit as pure crystals on the cold finger or the cooler upper surfaces of the apparatus.

  • Collection: After the sublimation is complete, allow the apparatus to cool to room temperature and then carefully collect the purified crystals.

Data Presentation

The following table summarizes illustrative quantitative data for the different purification methods. The actual yield and purity will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Starting Purity (Illustrative) Final Purity (Illustrative) Yield (Illustrative)
Recrystallization85%95-98%70-85%
Column Chromatography70%>99%60-80%
Sublimation90%>99.5%50-70%

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow cluster_sublimation Sublimation Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Cool to Crystallize B->C D Filter and Dry C->D E Pure Crystals D->E F Crude Product G Load onto Silica Column F->G H Elute with Solvent G->H I Collect Fractions H->I J Combine Pure Fractions & Evaporate Solvent I->J K Pure Product J->K L Crude Product M Heat under Vacuum L->M N Vapor Deposition on Cold Surface M->N O Collect Pure Crystals N->O P Pure Crystals O->P

Caption: Purification workflows for this compound.

troubleshooting_logic start Purification Issue discoloration Product Discolored? start->discoloration low_yield Low Yield? discoloration->low_yield No inert_atm Use Inert Atmosphere & Protect from Light discoloration->inert_atm Yes impure Still Impure? low_yield->impure No optimize_solvent Optimize Recrystallization Solvent/Volume low_yield->optimize_solvent Yes repurify Consider Alternative Purification Method impure->repurify Yes end Pure Product impure->end No inert_atm->low_yield optimize_solvent->impure optimize_chrom Optimize Chromatography (Eluent, Loading) repurify->optimize_chrom

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Stability of 2,3-Dimethyl-p-benzoquinone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,3-Dimethyl-p-benzoquinone in aqueous solutions. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summarized for clarity.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in aqueous solutions?

This compound is a yellow crystalline solid that is generally stable under standard conditions.[1] However, in aqueous solutions, its stability can be influenced by several factors, most notably light, pH, and temperature. It is known to be sensitive to light and can undergo chemical transformations upon exposure.[1] Its solubility in water is not very high, which can also impact its behavior in aqueous environments.[1]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

While specific studies on this compound are limited, analogous p-benzoquinone compounds primarily degrade via photodegradation and pH-dependent reactions.[2][3][4] Upon exposure to UV light, p-benzoquinones can be converted to hydroquinones and subsequently to more hydroxylated aromatic compounds.[2] In the absence of light, degradation can still occur, influenced by the pH of the aqueous solution.

Q3: How does pH affect the stability of this compound?

The stability of quinone compounds in aqueous solutions is often pH-dependent. For instance, the electrochemical degradation of p-benzoquinone is significantly affected by the initial pH of the solution, with removal efficiency changing as the pH varies.[3] For thymoquinone, a structurally similar compound, degradation is minimal at acidic pH and increases significantly at neutral to alkaline pH.[5][6] It is therefore crucial to control the pH of aqueous solutions of this compound to ensure its stability.

Q4: Is this compound sensitive to light?

Yes, this compound is known to be sensitive to light.[1] Photodegradation is a significant pathway for many p-benzoquinone derivatives.[2][4] Therefore, it is essential to protect aqueous solutions of this compound from light to prevent photochemical reactions and ensure the integrity of the compound during experiments.

Q5: What are the potential degradation products of this compound in water?

Based on studies of related p-benzoquinones, potential degradation products in aqueous solutions could include the corresponding hydroquinone (2,3-dimethylhydroquinone) and hydroxylated derivatives.[2][7][8] The formation of these byproducts is influenced by factors such as UV irradiation and the presence of other reactive species in the solution.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in aqueous solution.

  • Potential Cause: Photodegradation.

    • Troubleshooting Step: Ensure all experiments are conducted in amber glassware or under light-protected conditions. Minimize exposure to ambient light during sample preparation and analysis.

  • Potential Cause: Unfavorable pH.

    • Troubleshooting Step: Measure and adjust the pH of your aqueous solution. Based on analogous compounds, a slightly acidic pH may improve stability.[5][6] Buffer the solution to maintain a constant pH throughout the experiment.

  • Potential Cause: Presence of reducing agents.

    • Troubleshooting Step: Analyze the composition of your aqueous medium for any potential reducing agents that could convert the quinone to its hydroquinone form.

Issue 2: Appearance of unknown peaks in HPLC analysis.

  • Potential Cause: Formation of degradation products.

    • Troubleshooting Step: Compare the retention times of the unknown peaks with those of potential degradation products like 2,3-dimethylhydroquinone. Use a photodiode array (PDA) detector to obtain UV spectra of the unknown peaks and compare them with the spectrum of the parent compound and potential derivatives.

  • Potential Cause: Interaction with the solvent.

    • Troubleshooting Step: Ensure the purity of the water and any co-solvents used. Some organic solvents can participate in photochemical reactions with quinones.

Issue 3: Inconsistent results between experimental repeats.

  • Potential Cause: Inconsistent light exposure.

    • Troubleshooting Step: Standardize the light conditions for all experiments. Use a light meter to ensure consistent illumination if light exposure is part of the experimental design.

  • Potential Cause: Fluctuation in pH.

    • Troubleshooting Step: Use a reliable buffer system to maintain a constant pH. Verify the pH of the solution before and after the experiment.

  • Potential Cause: Temperature variations.

    • Troubleshooting Step: Conduct experiments in a temperature-controlled environment, such as a water bath or incubator.

Quantitative Data

Due to the limited availability of direct kinetic data for this compound, the following tables summarize stability data for the structurally similar compound, Thymoquinone, in aqueous solutions. This data can serve as a valuable reference for predicting the behavior of this compound.

Table 1: Effect of pH on the Degradation of Thymoquinone in Aqueous Solution [5][6]

pHDegradation KineticsStability Profile
Acidic (e.g., 0.1 N HCl)First-orderMinimal degradation observed.
5.0Second-orderModerate degradation.
7.4Second-orderSignificant degradation.
9.0First-orderRapid and severe degradation.

Table 2: Effect of Light on the Stability of Thymoquinone in Aqueous Solution [5][6]

ConditionObservation
Exposed to LightSevere degradation observed within a short period.
Protected from LightSignificantly more stable.

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC-UV

This protocol is adapted from validated methods for similar quinone compounds.[5][6][9][10][11]

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Preparation of Aqueous Solutions:

    • Prepare aqueous solutions at the desired pH values using appropriate buffers (e.g., phosphate buffers for pH 5-8, HCl for acidic pH).

    • Spike the aqueous solutions with the stock solution to achieve the desired final concentration of this compound (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is minimal to avoid co-solvent effects.

  • Incubation:

    • For studying pH and thermal stability, incubate the aqueous solutions in amber vials at a constant temperature in the dark (e.g., using a temperature-controlled water bath or incubator).

    • For photodegradation studies, expose the solutions in clear vials to a controlled light source (e.g., a UV lamp or a solar simulator). A dark control should be run in parallel.

  • Sample Analysis by HPLC-UV:

    • At specified time intervals, withdraw aliquots from the solutions.

    • Filter the samples through a 0.22 µm syringe filter before injection.

    • HPLC Conditions (starting point for method development):

      • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 250-270 nm is expected for the quinone ring).

      • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of this compound as a function of time to determine the degradation kinetics (e.g., by fitting to first-order or second-order rate equations).

    • Calculate the half-life (t₁/₂) of the compound under each condition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Organic Solvent) aqueous Prepare Aqueous Solutions (Desired pH and Concentration) stock->aqueous dark Dark Incubation (pH & Thermal Stability) aqueous->dark light Light Exposure (Photostability) aqueous->light sampling Withdraw Aliquots at Time Intervals dark->sampling light->sampling hplc HPLC-UV Analysis sampling->hplc kinetics Determine Degradation Kinetics hplc->kinetics halflife Calculate Half-life kinetics->halflife

Caption: Workflow for studying the stability of this compound.

Degradation_Pathway BQ This compound HQ 2,3-Dimethylhydroquinone BQ->HQ Reduction (e.g., by reducing agents) OH_BQ Hydroxylated Derivatives BQ->OH_BQ Hydroxylation (e.g., photodegradation) HQ->BQ Oxidation (e.g., by air) DP Other Degradation Products OH_BQ->DP Further Degradation

Caption: Potential degradation pathways of this compound.

References

preventing degradation of 2,3-Dimethyl-p-benzoquinone in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 2,3-Dimethyl-p-benzoquinone in your cell culture experiments, ensuring the accuracy and reproducibility of your results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: I'm observing a gradual decrease in the biological effect of this compound over the course of my multi-day experiment.

  • Potential Cause: This is a classic sign of compound instability in the cell culture medium. Quinones are electrophilic and can degrade over time in aqueous, oxygen-rich environments like cell culture incubators.[1][2] Factors such as light, temperature, and pH can accelerate this degradation.[3] The compound may also react with components in the medium, such as amino acids or sulfhydryl groups present in fetal bovine serum (FBS).[4][5]

  • Recommended Solutions:

    • Prepare Fresh Solutions: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) immediately before each experiment. Avoid using stock solutions that have been stored for extended periods, even at low temperatures.

    • Daily Media Changes: Instead of adding the compound once at the beginning of a long-term experiment, perform daily media changes with freshly prepared media containing the compound. This ensures a more consistent concentration of the active compound.

    • Minimize Light Exposure: Quinones can be sensitive to photo-oxidation.[6] Protect your stock solutions and culture plates from direct light by using amber vials and wrapping plates in aluminum foil.

    • Assess Stability: Perform a stability study to determine the half-life of this compound in your specific cell culture medium under your experimental conditions. An experimental protocol for this is provided below.

Issue 2: The color of my cell culture medium changes (e.g., turns yellow or brown) after adding this compound.

  • Potential Cause: Color change is a strong indicator of quinone degradation and potential polymerization.[6] Quinones can undergo redox cycling, which leads to the formation of colored by-products.[7] This process can be catalyzed by components in the media or by cellular activity.

  • Recommended Solutions:

    • Incorporate Antioxidants: Consider adding an antioxidant to your cell culture medium. Ascorbic acid (Vitamin C) or N-acetylcysteine (NAC) can help stabilize the compound by scavenging free radicals that contribute to degradation.[6][8] However, you must first run a control experiment to ensure the antioxidant itself does not affect your cellular model.

    • Use Serum-Free Media (If Possible): If your cell line permits, consider using a serum-free medium. Serum contains numerous proteins and nucleophiles that can react with and degrade the quinone.

    • pH Control: The stability of quinones can be pH-dependent.[3] Ensure your medium is properly buffered and that the pH does not drift significantly during the experiment.

Issue 3: My experimental results are inconsistent and have poor reproducibility.

  • Potential Cause: Inconsistent results are often a symptom of compound instability.[9] If the rate of degradation varies between experiments due to slight differences in handling (e.g., light exposure, time between media preparation and use), the effective concentration of the compound will also vary, leading to poor reproducibility.

  • Recommended Solutions:

    • Standardize Protocols: Strictly standardize your entire experimental workflow, from the preparation of the stock solution to the timing of media changes.

    • Confirm Purity of Stock: Before troubleshooting stability in media, confirm the purity of your initial this compound solid stock. Degradation can occur over time even in solid form.[7] Purity can be assessed using HPLC.

    • Troubleshooting Workflow: Follow a logical troubleshooting workflow to identify the source of the inconsistency.

G Start Inconsistent Experimental Results Purity Assess Purity of Solid Compound (e.g., via HPLC) Start->Purity Solubility Evaluate Solubility in Cell Culture Medium Purity->Solubility If Pure Stability Perform Stability Assessment in Complete Medium Solubility->Stability If Soluble Optimize Optimize Experimental Conditions (e.g., Add Antioxidant, Daily Dosing) Stability->Optimize If Unstable Success Consistent Results Achieved Stability->Success If Stable, Re-evaluate Other Experimental Parameters Modify Consider Compound Formulation or Analogue Optimize->Modify If Optimization Fails Optimize->Success

A logical workflow for troubleshooting inconsistent in vitro results.

Quantitative Data Summary

The stability of quinones is influenced by several factors. While specific data for this compound in cell culture media is limited, the following table summarizes general trends observed for related quinone compounds in aqueous solutions.

Parameter Condition Effect on Stability Typical Half-Life (t½) Reference
pH Acidic (pH < 6)Generally less stableHours to days[3]
Neutral (pH 7.0-7.4)Moderately stableVaries significantly[3][10]
Alkaline (pH > 8)Often rapidly degradesMinutes to hours[3]
Light Ambient Lab LightModerate degradationDays[3][6]
Direct UV ExposureRapid degradationMinutes to hours[6][11]
DarkMost stableWeeks[3][6]
Temperature 4°C (Refrigerated)High stabilityWeeks to months[3]
22°C (Room Temp)Moderate stabilityDays to weeks[3]
37°C (Incubator)Lower stabilityHours to days[3][12]
Additives Antioxidants (e.g., Ascorbic Acid)Increased stabilityCan extend t½ significantly[6]
Serum (e.g., 10% FBS)Decreased stabilityCan reduce t½ due to reaction with thiols[4][5]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium via HPLC

This protocol allows you to determine the rate of degradation of your compound under your specific experimental conditions.

  • Materials:

    • This compound

    • Your complete cell culture medium (including serum and other supplements)

    • HPLC system with a UV detector

    • C18 HPLC column

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • 0.1% Formic acid or Trifluoroacetic acid (TFA) in water and acetonitrile

    • Sterile microcentrifuge tubes

    • 37°C incubator with 5% CO₂

  • Methodology:

    • Prepare Compound Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike the Medium: In a sterile tube, dilute the stock solution into your pre-warmed (37°C) complete cell culture medium to your final working concentration (e.g., 10 µM).

    • Timepoint Zero (T=0): Immediately after spiking, remove an aliquot (e.g., 200 µL) and place it in a clean microcentrifuge tube. This is your T=0 sample. Add an equal volume of acetonitrile to precipitate proteins and stop further degradation. Vortex and centrifuge at >12,000 x g for 10 minutes. Transfer the supernatant to an HPLC vial.

    • Incubation: Place the remaining tube of spiked medium in the 37°C, 5% CO₂ incubator, mimicking your experimental conditions.

    • Subsequent Timepoints: At regular intervals (e.g., 2, 4, 8, 12, 24, and 48 hours), remove another aliquot and process it exactly as described in step 3.

    • HPLC Analysis: Analyze all samples by reverse-phase HPLC. A typical method would involve a gradient elution from a high aqueous mobile phase (e.g., 95% water with 0.1% formic acid) to a high organic mobile phase (e.g., 95% acetonitrile with 0.1% formic acid). Monitor the elution at a wavelength appropriate for this compound (e.g., ~260 nm).

    • Data Analysis: Integrate the peak area of the parent this compound peak at each timepoint. Plot the percentage of compound remaining (relative to the T=0 peak area) versus time to determine the degradation profile and calculate the half-life (t½).[9][13]

Signaling Pathways and Mechanisms

Quinone-induced cytotoxicity is often linked to the generation of reactive oxygen species (ROS) and the activation of stress-response signaling pathways.[14][15]

G cluster_0 Cellular Environment cluster_1 Cellular Response Quinone 2,3-Dimethyl- p-benzoquinone Reduction One-Electron Reduction (e.g., by NQO1) Quinone->Reduction Semiquinone Semiquinone Radical Reduction->Semiquinone Semiquinone->Quinone Oxygen O₂ Semiquinone->Oxygen ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻) Stress Oxidative Stress ROS->Stress Oxygen->ROS MAPK MAPK Activation (p38, JNK) Stress->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Redox cycling of quinones can lead to ROS production and cellular stress.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store stock solutions of this compound? A1: Stock solutions should be prepared in a dry, high-quality solvent like DMSO. Prepare small aliquots in amber, tightly sealed vials to minimize exposure to air and light. Store these aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[16]

Q2: Can this compound interfere with common cell viability assays? A2: Yes. As a redox-active compound, it can interfere with assays that rely on metabolic reduction of a reporter molecule, such as MTT or AlamarBlue. The compound itself might directly reduce the dye, leading to a false-positive signal for cell viability. It is crucial to run a cell-free control (compound in media with the assay reagent but no cells) to quantify any direct chemical reaction.[8][16]

Q3: My compound is dissolved in DMSO. Could the solvent be causing degradation? A3: While high-quality, anhydrous DMSO is an excellent solvent for many compounds, older or lower-grade DMSO can contain water and oxidizing impurities that may contribute to degradation over time. Always use fresh, unopened, anhydrous, high-purity DMSO for preparing stock solutions.

Q4: Are there any media supplements I should be particularly wary of? A4: Yes. Be cautious with media containing highly reactive nucleophiles or reducing agents, such as L-cysteine, glutathione, or DTT, unless they are a required component of your experiment. These can directly react with and inactivate the quinone.[4]

Q5: Can degradation products of this compound be toxic to my cells? A5: It is possible. The degradation products may have different biological activities than the parent compound. For example, the reduction of a p-benzoquinone can lead to the formation of a hydroquinone, which can also be cytotoxic. This is another critical reason to minimize degradation to ensure that the observed biological effect is due to the compound you are studying.

References

troubleshooting 2,3-Dimethyl-p-benzoquinone insolubility in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the insolubility of 2,3-Dimethyl-p-benzoquinone in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a solid, yellow-to-orange crystalline compound.[1] It is characterized by low solubility in water but is soluble in several organic solvents.[1][2] It is more soluble in non-polar organic solvents.[2]

Q2: Which organic solvents are recommended for dissolving this compound for use in biological assays?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds for biological assays due to its high solubilizing capacity for a wide range of substances.[3] Ethanol is another viable option.[1][2] The choice of solvent may depend on the specific requirements and sensitivities of your experimental system.

Q3: What is the maximum recommended final concentration of the organic solvent in my cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in your cell culture medium should be kept as low as possible. For many cell-based assays, the final concentration of DMSO should be below 0.5%, and ideally below 0.1%.[3] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the chosen solvent.

Q4: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and how can I prevent it?

A4: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a high-concentration organic environment to an aqueous one, exceeding its solubility limit in the aqueous buffer. To prevent this, it is recommended to perform a serial dilution. Prepare a highly concentrated stock solution in your organic solvent and then make stepwise dilutions in your assay buffer, ensuring vigorous mixing at each step.[3]

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution

If you observe immediate cloudiness or precipitate formation when adding your this compound stock solution to the aqueous assay buffer, consider the following:

  • High Final Concentration: The intended final concentration of the compound may exceed its aqueous solubility. Try lowering the final concentration.

  • "Solvent Shock": Rapidly diluting a concentrated organic stock into an aqueous buffer can cause the compound to precipitate. Employ a serial dilution method as described in the protocols below.

  • Temperature: Ensure your aqueous buffer is at the optimal temperature for your assay (e.g., 37°C for cell culture) before adding the compound, as temperature can affect solubility.

Issue 2: Precipitation Over Time During Incubation

If the solution is initially clear but a precipitate forms during incubation, the following factors may be at play:

  • Metastable Supersaturation: The initial dilution may have created a supersaturated solution that is not stable over time.

  • Temperature Fluctuations: Changes in temperature within the incubator can affect solubility.

  • Interaction with Media Components: The compound may be interacting with components in your assay medium (e.g., proteins in serum) leading to precipitation.

The following workflow can help you troubleshoot insolubility issues:

G start Start: Insolubility Issue with this compound check_stock Is the stock solution clear? start->check_stock re_dissolve Re-dissolve stock. Consider gentle warming or sonication. check_stock->re_dissolve No check_dilution Precipitation upon dilution? check_stock->check_dilution Yes re_dissolve->check_stock serial_dilution Implement serial dilution protocol. Add stock to buffer dropwise with vortexing. check_dilution->serial_dilution Yes check_final_conc Is final concentration too high? check_dilution->check_final_conc No serial_dilution->check_final_conc lower_conc Lower the final working concentration. check_final_conc->lower_conc Yes check_incubation Precipitation during incubation? check_final_conc->check_incubation No success Successful Solubilization lower_conc->success use_excipients Consider alternative solubilization strategies: - Use of surfactants (e.g., Tween-80) - Use of cyclodextrins check_incubation->use_excipients Yes check_incubation->success No use_excipients->success

Troubleshooting workflow for this compound insolubility.

Data Presentation

SolventApproximate Solubility of 1,4-Benzoquinone
Dimethyl sulfoxide (DMSO)~30 mg/mL[4]
Ethanol~10 mg/mL[4]
Phosphate-Buffered Saline (PBS), pH 7.2~1 mg/mL[4]

Note: It is highly recommended to experimentally determine the solubility of this compound in your specific solvent and aqueous buffer system.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Serial Dilution for Biological Assays
  • Prepare Intermediate Dilution: Thaw a single-use aliquot of your concentrated stock solution. Prepare an intermediate dilution by adding a small volume of the stock solution to your pre-warmed (37°C) aqueous assay buffer. For example, create a 1:10 dilution. Vortex immediately after adding the stock solution.

  • Prepare Final Dilution: Add the desired volume of the intermediate dilution to the final volume of your pre-warmed assay buffer to achieve the target concentration. Add the intermediate dilution dropwise while continuously vortexing or stirring the final solution to ensure rapid and even dispersion.

  • Visual Inspection: After preparing the final dilution, visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration likely exceeds the compound's solubility in your assay buffer.

Protocol 3: Determining the Maximum Soluble Concentration
  • Prepare a Series of Dilutions: Prepare a concentrated stock solution of this compound in your chosen organic solvent (e.g., 100 mM in DMSO).

  • Create Dilution Series: In a series of clear microcentrifuge tubes, add your pre-warmed aqueous assay buffer. Then, add increasing volumes of the stock solution to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final solvent concentration remains constant across all dilutions.

  • Incubate and Observe: Incubate the tubes under the same conditions as your planned experiment (e.g., 37°C for 2 hours).

  • Assess Solubility: After incubation, visually inspect each tube for any signs of precipitation. The highest concentration that remains completely clear is your maximum soluble concentration under those conditions. For a more quantitative assessment, you can centrifuge the tubes and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC.

Proposed Signaling Pathway

Based on studies of similar quinone-containing compounds, this compound may exert its biological effects through the induction of oxidative stress and modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly involving the JNK and p38 kinases.

G compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros mapkkk MAPKKK (e.g., ASK1) ros->mapkkk mkk4_7 MKK4/7 mapkkk->mkk4_7 mkk3_6 MKK3/6 mapkkk->mkk3_6 jnk JNK mkk4_7->jnk p38 p38 mkk3_6->p38 transcription_factors Transcription Factors (e.g., c-Jun, ATF2) jnk->transcription_factors p38->transcription_factors cellular_response Cellular Response (e.g., Apoptosis, Inflammation) transcription_factors->cellular_response

Proposed signaling pathway for this compound.

References

Technical Support Center: 2,3-Dimethyl-p-benzoquinone Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of degradation products of 2,3-Dimethyl-p-benzoquinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily driven by light, heat, and chemical environment. The most common pathways include:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce dimerization of the molecule. This photodimer can subsequently be converted into biphenylene derivatives.

  • Reduction: In the presence of reducing agents or through certain biological processes, this compound can be reduced to its corresponding hydroquinone, 2,3-Dimethyl-1,4-hydroquinone.

  • Oxidative Degradation: Strong oxidizing agents, such as hydrogen peroxide, can lead to the formation of hydroxylated and epoxidized derivatives.

  • Hydrolysis (Acidic and Basic Conditions): Degradation can occur under both acidic and basic conditions, potentially leading to ring opening and the formation of various smaller organic molecules, though specific products for this compound are not well-documented in publicly available literature.

Q2: My this compound solution has changed color. What could be the cause?

A2: A color change in your solution is a common indicator of degradation. The formation of hydroquinone and subsequent charge-transfer complexes can lead to a darkening of the solution. The appearance of new, colored degradation products can also contribute to this change. It is recommended to perform analytical tests to identify the cause.

Q3: How can I prevent the degradation of this compound during storage and experiments?

A3: To minimize degradation, consider the following precautions:

  • Storage: Store this compound in a cool, dark, and dry place. Protect it from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent Choice: The choice of solvent can influence stability. Aprotic solvents are generally preferred for short-term use. For aqueous solutions, be mindful of the pH and potential for hydrolysis.

  • Temperature Control: Avoid exposing the compound to high temperatures. If heating is necessary for an experiment, use the lowest effective temperature for the shortest possible duration.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram during HPLC Analysis

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Protect from Light: Ensure that the sample preparation and analysis are conducted under conditions that minimize light exposure. Use amber vials for the autosampler and cover the solvent reservoirs if they are transparent.

  • Control Temperature: Maintain a controlled, cool temperature for the sample tray in the autosampler to prevent thermal degradation.

  • Check Mobile Phase pH: If using an aqueous mobile phase, ensure its pH is neutral and buffered, as acidic or basic conditions can catalyze hydrolysis.

  • Freshly Prepare Solutions: Prepare solutions of this compound immediately before analysis to minimize the time for degradation to occur.

  • Perform Forced Degradation Study: To confirm if the unexpected peaks are degradation products, perform a forced degradation study (see Experimental Protocols section). This will help in identifying the retention times of potential degradants.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Degradation of the test compound, leading to variable concentrations of the active molecule and the presence of potentially interfering degradation products.

Troubleshooting Steps:

  • Purity Check: Before each experiment, verify the purity of your this compound stock solution using a suitable analytical method like HPLC-UV.

  • Solvent and Buffer Stability: Assess the stability of this compound in the specific solvent and buffer system used for your biological assay over the time course of the experiment.

  • In-test Stability: Include a stability control in your assay design. This involves incubating the compound under the assay conditions for the duration of the experiment and then analyzing its concentration and purity.

  • Identify Degradants: If degradation is confirmed, attempt to identify the major degradation products. These products may have their own biological activity that could be confounding your results.

Summary of Potential Degradation Products

Degradation ConditionPotential Degradation ProductsAnalytical Method for Identification
Photodegradation Photodimer of this compound, Biphenylene derivativesHPLC-UV, LC-MS, NMR
Reduction 2,3-Dimethyl-1,4-hydroquinoneHPLC-UV, LC-MS, GC-MS
Oxidation (e.g., with H₂O₂) Hydroxylated this compound, Epoxidized derivativesLC-MS, GC-MS
Acid/Base Hydrolysis Ring-opened products, smaller organic acids and aldehydes (Hypothesized)LC-MS, GC-MS

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to intentionally degrade this compound and identify the resulting products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 100°C for 48 hours. Dissolve the stressed sample in the initial solvent before analysis.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette or a clear glass vial) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all samples, including an unstressed control, by HPLC-UV and LC-MS/MS to identify and characterize the degradation products.

Protocol 2: HPLC-UV Method for Separation of this compound and its Degradation Products
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

Protocol 3: LC-MS/MS for Structural Elucidation
  • Liquid Chromatography: Use the HPLC method described in Protocol 2.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and negative modes should be tested to determine the best ionization for the parent compound and its degradants.

  • Data Acquisition: Acquire full scan MS data to identify the molecular ions of the degradation products. Perform MS/MS (product ion scan) experiments on the detected degradation product ions to obtain fragmentation patterns for structural elucidation.

Visualizations

DegradationPathways This compound This compound Photodimer Photodimer This compound->Photodimer Light (UV) Hydroquinone Hydroquinone This compound->Hydroquinone Reduction Hydroxylated_Products Hydroxylated_Products This compound->Hydroxylated_Products Oxidation (H2O2) Ring_Opened_Products Ring_Opened_Products This compound->Ring_Opened_Products Acid/Base Hydrolysis Biphenylene_Derivatives Biphenylene_Derivatives Photodimer->Biphenylene_Derivatives Further Reaction

Caption: Potential degradation pathways of this compound.

Caption: Experimental workflow for identifying degradation products.

optimizing storage conditions for 2,3-Dimethyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of 2,3-Dimethyl-p-benzoquinone to ensure its stability and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] To prevent degradation, it is crucial to protect the compound from moisture, air, and light.[4][5] For long-term storage, refrigeration at 2-8°C is recommended.[6]

Q2: What are the primary hazards associated with handling this compound?

A2: this compound is a hazardous chemical. It can cause serious skin and eye irritation, and may also lead to respiratory irritation.[2][3][6] Inhalation or ingestion of the compound can be harmful.[4][7] It is imperative to use appropriate personal protective equipment (PPE) and handle the substance in a chemical fume hood.[1][2]

Q3: What personal protective equipment (PPE) should be worn when working with this compound?

A3: When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or glasses compliant with OSHA or European standards.[3][8]

  • Hand Protection: Suitable protective gloves to prevent skin contact.[4]

  • Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[6][7]

Q4: How should I properly dispose of this compound waste?

A4: Dispose of this compound waste in accordance with all local, state, and federal regulations.[6] It should be treated as hazardous waste and disposed of in a designated, labeled container.[9]

Q5: My this compound has changed color. Is it still usable?

A5: A change in color, such as darkening, can indicate degradation or contamination. Quinones are known to be sensitive to light, which can cause them to darken over time.[5] It is recommended to assess the purity of the compound using an appropriate analytical method before use.

Q6: The powder has started to clump together. What could be the cause?

A6: Clumping of the powder is often a sign of moisture absorption.[4] Ensure that the container is always tightly sealed and stored in a dry environment to prevent this issue.[3][9]

Troubleshooting Guide

This guide provides systematic steps to address common issues encountered during the storage and use of this compound.

Optimizing Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes degradation and preserves long-term stability.[6]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Protects against oxidation.
Light Amber vial or dark locationPrevents light-induced degradation.[5]
Container Tightly sealed, original containerPrevents contamination and moisture absorption.[1][2][3]
Location Cool, dry, well-ventilated areaEnsures a stable storage environment.[1][2][3]

Below is a logical workflow to troubleshoot common problems with this compound.

G cluster_0 Troubleshooting Workflow start Start: Issue Observed (e.g., discoloration, clumping, unexpected experimental results) check_storage Review Storage Conditions: - Temperature - Light Exposure - Container Seal start->check_storage purity_assessment Assess Purity: - TLC - HPLC - NMR check_storage->purity_assessment remediate_storage Remediate Storage Conditions check_storage->remediate_storage Suboptimal Conditions Found compare_results Compare with Standard: Does the data match the reference? purity_assessment->compare_results re_purify Consider Re-purification: - Recrystallization - Column Chromatography compare_results->re_purify No, minor impurities discard Discard Compound (Follow proper disposal procedures) compare_results->discard No, significant degradation end_good End: Compound is Suitable for Use compare_results->end_good Yes re_purify->purity_assessment use_with_caution Use with Caution (May be suitable for non-critical applications) re_purify->use_with_caution

Caption: Troubleshooting workflow for assessing the quality of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

  • Preparation of TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light (254 nm). A single spot indicates high purity, while multiple spots suggest the presence of impurities.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

  • Standard Preparation: Prepare a stock solution of high-purity this compound of a known concentration.

  • Sample Preparation: Prepare a solution of the test sample of this compound at the same concentration as the standard.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile.

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Compare the chromatogram of the test sample to the standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The percentage purity can be calculated by comparing the peak area of the sample to that of the standard.

Potential Degradation Pathway

Under suboptimal conditions, such as exposure to moisture and light, this compound can undergo degradation. A plausible degradation pathway involves reduction to the corresponding hydroquinone, which can then be susceptible to further oxidation and polymerization, leading to discoloration and loss of purity.

G cluster_1 Potential Degradation Pathway quinone This compound (Stable) hydroquinone 2,3-Dimethylhydroquinone (Intermediate) quinone->hydroquinone Reduction (e.g., presence of reducing agents, light) degradation_products Oxidized/Polymerized Products (Degraded) hydroquinone->degradation_products Oxidation/Polymerization (e.g., presence of air)

Caption: A simplified potential degradation pathway for this compound.

References

Technical Support Center: Interference of 2,3-Dimethyl-p-benzoquinone in MTT and Other Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with 2,3-Dimethyl-p-benzoquinone and other quinone-containing compounds in commonly used cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Why are my cell viability results inconsistent when using this compound?

A1: Inconsistent results with this compound in viability assays like the MTT assay are often due to the inherent chemical properties of the quinone structure. Quinones are redox-active molecules and can directly interact with the assay reagents, leading to inaccurate readings that do not reflect the true biological effect on the cells.[1] This interference can lead to either an overestimation or underestimation of cell viability.

Q2: How does this compound interfere with the MTT assay?

A2: The MTT assay measures cell viability by the reduction of a yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases in living cells. However, this compound, being a redox-active quinone, can directly reduce the MTT reagent to formazan in a cell-free manner. This chemical reduction is independent of cellular metabolic activity and leads to a false positive signal, suggesting higher cell viability than is actually the case.

Q3: Are other viability assays also affected by this compound?

A3: Yes, other tetrazolium-based assays such as XTT, MTS, and WST-1 are also susceptible to interference from redox-active compounds like this compound.[2] Assays that rely on fluorescent readouts, like the resazurin (AlamarBlue) assay, can also be affected through direct reduction of the resazurin dye or through the compound's intrinsic fluorescence or fluorescence quenching properties.[1]

Q4: What are some alternative assays that are less prone to interference by this compound?

A4: To obtain more reliable cell viability data in the presence of interfering compounds, consider using assays with different detection principles. Some alternatives include:

  • Cell Counting Kit-8 (CCK-8): This is another tetrazolium-based assay, but the formazan dye produced is water-soluble, which can sometimes reduce interference. However, it is still prudent to perform the appropriate controls.

  • ATP-based assays: These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.

  • LDH assay: This cytotoxicity assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing an inverse measure of viability.

  • Trypan Blue Exclusion Assay: This is a direct method of assessing cell membrane integrity, where viable cells exclude the dye.[2]

  • Crystal Violet Assay: This assay stains the DNA of adherent cells, and the amount of dye uptake is proportional to the number of cells.

Q5: How can I confirm if this compound is interfering with my assay?

A5: A simple and effective way to check for interference is to run a "compound-only" control. This involves incubating this compound with the assay reagent in cell-free media. If a color or fluorescence change is observed, it indicates direct interference.

Troubleshooting Guide

If you suspect that this compound is interfering with your viability assay, follow these troubleshooting steps:

Step 1: Perform a Compound-Only Control
  • Objective: To determine if this compound directly reacts with the assay reagent.

  • Procedure:

    • Prepare a multi-well plate with cell culture medium but without any cells.

    • Add the same concentrations of this compound to the wells as used in your cell-based experiment.

    • Add the viability assay reagent (e.g., MTT, resazurin) to each well.

    • Incubate the plate for the same duration as your cellular assay.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Interpretation: An increase in signal in the compound-only wells that correlates with the concentration of this compound confirms direct interference.

Step 2: Data Correction
  • Objective: To correct for the interference from this compound.

  • Procedure:

    • For each concentration of this compound, subtract the average signal from the "compound-only" control wells from the average signal of the corresponding experimental wells (with cells).

  • Limitation: This correction assumes that the interference is additive and does not account for potential interactions between the compound and the cells that might alter the interference.

Step 3: Consider Alternative Assays
  • Objective: To validate your findings using an orthogonal method that is less susceptible to the specific type of interference.

  • Recommendation: If significant interference is observed and data correction is not reliable, switch to an alternative assay with a different mechanism, such as an ATP-based assay or a direct cell counting method like the Trypan Blue exclusion assay.

Data Presentation

Due to the lack of specific studies quantifying the interference of this compound, the following table summarizes the potential qualitative interference in common viability assays based on the general behavior of quinone compounds. Researchers should experimentally determine the quantitative interference for their specific conditions.

Assay TypeAssay NamePotential for Interference by this compoundMechanism of Interference
Tetrazolium-Based MTT, MTS, XTT, WST-1HighDirect reduction of the tetrazolium salt to formazan by the quinone's redox activity.
Resazurin-Based Resazurin (AlamarBlue)Moderate to HighDirect reduction of resazurin to the fluorescent resorufin; potential for intrinsic fluorescence or fluorescence quenching.
ATP-Based e.g., CellTiter-Glo®LowMeasures ATP levels, which is less likely to be directly affected by the redox activity of the quinone.
Cytotoxicity LDH ReleaseLowMeasures a released enzyme and is less prone to chemical interference from the compound.
Dye Exclusion Trypan BlueLowBased on membrane integrity and visual counting, minimizing chemical interference.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Resazurin (AlamarBlue) Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Cell Counting Kit-8 (CCK-8) Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

Visualizations

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 24-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: A standard workflow for the MTT cell viability assay.

Interference_Mechanism cluster_cellular Cellular Reduction (Viability) cluster_chemical Chemical Interference Mitochondrial Dehydrogenases Mitochondrial Dehydrogenases MTT_cellular MTT (Yellow) Mitochondrial Dehydrogenases->MTT_cellular Formazan_cellular Formazan (Purple) MTT_cellular->Formazan_cellular Reduction Quinone This compound MTT_chemical MTT (Yellow) Quinone->MTT_chemical Formazan_chemical Formazan (Purple) MTT_chemical->Formazan_chemical Direct Reduction

Caption: Mechanism of this compound interference in the MTT assay.

Troubleshooting_Flowchart start Inconsistent Viability Results check_interference Perform 'Compound-Only' Control start->check_interference interference_present Interference Detected check_interference->interference_present Yes no_interference No Interference check_interference->no_interference No correct_data Attempt Data Correction interference_present->correct_data review_protocol Review Experimental Protocol (e.g., cell seeding, pipetting) no_interference->review_protocol alternative_assay Use Alternative Assay (e.g., ATP-based) correct_data->alternative_assay Correction Unreliable end Reliable Results correct_data->end Correction Successful alternative_assay->end review_protocol->end

Caption: A troubleshooting flowchart for addressing interference in viability assays.

References

Validation & Comparative

Unveiling the Cytotoxic Landscape of 2,3-Dimethyl-p-benzoquinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive guide comparing the cytotoxic properties of 2,3-Dimethyl-p-benzoquinone to other quinone compounds has been compiled for researchers, scientists, and drug development professionals. This guide provides an objective analysis of the compound's performance, supported by experimental data, detailed methodologies for key experiments, and visual diagrams of associated signaling pathways to facilitate a deeper understanding of its mechanisms of action.

Quinone-containing compounds represent a significant class of agents in cancer chemotherapy, known for their cytotoxic effects against various cancer cell lines. While established drugs like Doxorubicin are potent, the search for novel quinone derivatives with improved therapeutic profiles is ongoing. This guide focuses on this compound and its standing among other quinones in terms of cytotoxic efficacy.

Comparative Cytotoxic Activity of Quinone Derivatives

The half-maximal inhibitory concentration (IC50) is a key indicator of a compound's cytotoxicity, with a lower value indicating higher potency. The following table summarizes the IC50 values of various quinone derivatives against several human cancer cell lines, providing a basis for comparative analysis.

CompoundCell LineIC50 (µM)Assay Type
2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) MH-22A (Mouse Hepatoma)0.31 ± 0.1MTT Assay
Blattellaquinone A549 (Human Lung Carcinoma)19 (LD50)Not Specified
1,4-Benzoquinone A549 (Human Lung Carcinoma)14 (LD50)Not Specified
Menadione A549 (Human Lung Carcinoma)16MTT Assay
Juglone A549 (Human Lung Carcinoma)9.47 (24h)MTT Assay
Doxorubicin MCF-7 (Human Breast Adenocarcinoma)6.53 ± 0.71Not Specified
Doxorubicin A549 (Non-small cell lung)2.14 ± 0.83Not Specified
Alkannin MCF-7 (Human Breast Cancer)0.42Resazurin assay
Plastoquinone analog (PQ2) HCT-116 (Human Colorectal Carcinoma)4.97 ± 1.93MTT Assay
Cisplatin HCT-116 (Human Colorectal Carcinoma)26.65 ± 7.85MTT Assay

Note: The data presented is a compilation from multiple sources and experimental conditions may vary. Direct comparison of absolute IC50 values should be made with caution.

Mechanisms of Quinone-Induced Cytotoxicity

The cytotoxic effects of quinone compounds are multifaceted, often involving the generation of reactive oxygen species (ROS) and the induction of programmed cell death (apoptosis) or necrosis.

A study on a closely related analog, 2,3-dimethoxy-5-methyl-p-benzoquinone, revealed that it induces necrosis in HeLa cells.[1] This process is thought to occur through the formation of adducts with intracellular free sulfhydryl groups, leading to a disruption of carbohydrate metabolism and ATP depletion.[1]

Furthermore, research on another dimethyl-substituted benzoquinone, 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone, has implicated the mitogen-activated protein kinase (MAPK) signaling pathway in its cytotoxic mechanism.[2] Specifically, the p38 kinase was shown to be involved in mediating cell death in mouse hepatoma cells.[2] Quinone-induced cytotoxicity is often associated with oxidative stress, and antioxidants have been shown to protect cells from the effects of some quinones.[2]

The general mechanism of quinone-induced cytotoxicity often involves redox cycling, which generates ROS and leads to oxidative stress, DNA damage, and the activation of cell death pathways.[3][4]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this guide includes detailed protocols for common cytotoxicity and apoptosis assays.

Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • Test quinone compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Pathways

To further elucidate the complex processes involved in quinone-induced cytotoxicity, the following diagrams illustrate a general experimental workflow and a potential signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Adherent Cancer Cells) seed_cells 3. Seed Cells in 96-well Plate cell_culture->seed_cells prepare_quinone 2. Prepare Quinone (Serial Dilutions) treat_cells 4. Treat with Quinone prepare_quinone->treat_cells seed_cells->treat_cells mtt_incubation 5. MTT Incubation treat_cells->mtt_incubation formazan_solubilization 6. Formazan Solubilization mtt_incubation->formazan_solubilization read_absorbance 7. Read Absorbance formazan_solubilization->read_absorbance calculate_viability 8. Calculate % Viability read_absorbance->calculate_viability determine_ic50 9. Determine IC50 Value calculate_viability->determine_ic50

Caption: A flowchart illustrating the key steps in determining the cytotoxic IC50 value of a compound.

signaling_pathway cluster_cell Cellular Environment Quinone Quinone Compound ROS Reactive Oxygen Species (ROS) Quinone->ROS Redox Cycling Necrosis Necrosis Quinone->Necrosis Sulfhydryl Depletion OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK_Pathway MAPK Pathway (e.g., p38) OxidativeStress->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

References

Antifungal Efficacy of 2,3-Disubstituted Benzoquinones Compared to Commercial Fungicides: A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal activity of 2,3-disubstituted-p-benzoquinone derivatives against established commercial fungicides. This analysis is supported by experimental data from recent studies, detailing the methodologies employed and visualizing key processes for enhanced clarity.

Recent research has highlighted the potential of quinone derivatives as effective antifungal agents, offering a promising avenue for the development of new therapeutics in the face of growing fungal resistance. This guide focuses on the in-vitro antifungal activity of a representative compound, 2,3-dibromonaphthalene-1,4-dione (referred to as 2,3-DBNQ in some literature, a naphthoquinone derivative with a similar core structure to benzoquinones), and compares its performance against the widely used commercial fungicides Amphotericin B and Fluconazole.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of a 2,3-disubstituted naphthoquinone derivative and two commercial fungicides against various fungal strains. Lower MIC values indicate higher antifungal potency.

Fungal Strain2,3-dibromonaphthalene-1,4-dione (µg/mL)Amphotericin B (µg/mL)Fluconazole (µg/mL)
Candida albicans ATCC 601931.56 - 6.25[1][2]--
Candida species<1.56 - 6.25[1]--
Dermatophytes<1.56[1]--
Cryptococcus neoformans H990.19[3]16 (as a control)[3]-
Candida krusei2[4][5]1[4][5]-
Rhizopus oryzae4[4]1[4]-

Note: The presented data for the 2,3-disubstituted quinone is for 2,3-dibromonaphthalene-1,4-dione, as comprehensive data for 2,3-Dimethyl-p-benzoquinone was not available in the reviewed literature.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antifungal activity of a compound. The following is a detailed methodology based on the broth microdilution method as described in the cited literature.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the susceptibility of fungi to antifungal agents.

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on a suitable agar medium, such as Sabouraud Dextrose Agar (SDA), and incubated to ensure viability and purity.[5]
  • A suspension of fungal spores or yeast cells is prepared in a sterile saline solution.
  • The concentration of the inoculum is adjusted to a standard density (e.g., 2.5 × 10³ yeast cells/mL) using a hemocytometer or by spectrophotometric methods.[3]

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the test compound (e.g., 2,3-dibromonaphthalene-1,4-dione) and control fungicides (e.g., Amphotericin B) is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).[6]
  • Serial two-fold dilutions of the antifungal agents are prepared in a liquid growth medium, such as RPMI 1640 broth, in 96-well microdilution plates.[3] The final concentrations typically range from 0.25 to 256 µg/mL.[5]

3. Inoculation and Incubation:

  • Each well of the microdilution plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.[3]
  • The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 72 hours).[3]

4. Determination of MIC:

  • After incubation, the plates are visually inspected for fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes 100% inhibition of visible fungal growth.[3]

  • A negative control (broth only) and a positive control (broth with fungal inoculum) are included in each assay.

    experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (e.g., on SDA) inoculum_prep Inoculum Preparation (Adjust to 2.5 x 10^3 cells/mL) fungal_culture->inoculum_prep inoculation Inoculation of Microplate Wells inoculum_prep->inoculation compound_prep Antifungal Agent Stock Solution (in DMSO) serial_dilution Serial Dilution in Microplate (RPMI 1640) compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation (35°C, 72h) inoculation->incubation visual_reading Visual Reading of Fungal Growth incubation->visual_reading mic_determination MIC Determination (Lowest concentration with 100% inhibition) visual_reading->mic_determination

    Caption: Experimental workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).

Mechanism of Action

Studies suggest that the primary antifungal mechanism of 2,3-disubstituted naphthoquinones involves the disruption of fungal membrane permeability.[1][2] This disruption leads to the leakage of essential intracellular components, ultimately resulting in fungal cell death.

One key indicator of membrane damage is the efflux of nucleotides, which can be measured by absorbance at 260 nm.[1] Research has shown that treatment with 2,3-dibromonaphthalene-1,4-dione leads to a significant increase in nucleotide leakage from Candida albicans cells.[1] Furthermore, the antifungal activity of this compound is not significantly affected by the presence of exogenous ergosterol, suggesting that its primary target is not ergosterol itself, a common target for antifungal drugs like Amphotericin B.[1]

mechanism_of_action cluster_fungal_cell Fungal Cell cell_membrane Cell Membrane leakage Leakage of Intracellular Components cell_membrane->leakage Leads to intracellular Intracellular Components (e.g., Nucleotides) compound 2,3-Disubstituted Benzoquinone Derivative disruption Disruption of Membrane Permeability compound->disruption Interacts with disruption->cell_membrane cell_death Fungal Cell Death leakage->cell_death Results in

Caption: Proposed mechanism of action of 2,3-disubstituted benzoquinone derivatives on fungal cells.

Conclusion

The available data indicates that 2,3-disubstituted naphthoquinone derivatives, such as 2,3-dibromonaphthalene-1,4-dione, exhibit potent antifungal activity against a range of pathogenic fungi.[1][3] In some instances, their efficacy is comparable to that of the commercial fungicide Amphotericin B and superior to Fluconazole against certain strains.[4][5] The mechanism of action, centered on the disruption of fungal membrane permeability, presents a different approach compared to some existing antifungal agents.[1][2]

While these findings are promising, it is important to note that some studies have also reported cytotoxicity of these compounds in human cell lines, which may limit their clinical applications.[2][7] Further research is necessary to optimize the selectivity and safety of this class of compounds for their potential development as novel antifungal therapeutics.

References

Validating the Mechanism of Action of 2,3-Dimethyl-p-benzoquinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of 2,3-Dimethyl-p-benzoquinone with alternative compounds, supported by experimental data. The information is intended to assist researchers in understanding its cellular effects and making informed decisions for its use in experimental settings.

Core Mechanism of Action: A Dual Threat

The primary mechanism of action for this compound, like other quinones, involves a two-pronged attack on cellular integrity: the generation of reactive oxygen species (ROS) through redox cycling and the alkylation of essential macromolecules.[1]

1. Redox Cycling and Oxidative Stress: this compound can accept electrons from cellular reductants to form a semiquinone radical. This radical can then donate an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion. This futile cycle, known as redox cycling, leads to a continuous production of ROS, overwhelming the cell's antioxidant defenses and causing oxidative stress. This can damage lipids, proteins, and DNA.

2. Alkylation of Nucleophiles: The electrophilic nature of the quinone ring allows this compound to react with cellular nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins and the antioxidant glutathione (GSH). This process, known as Michael addition, leads to the formation of covalent adducts.[2] The depletion of GSH compromises the cell's primary defense against oxidative stress, while the alkylation of proteins can lead to enzyme inactivation and disruption of critical cellular functions, including carbohydrate metabolism and energy production, ultimately causing a decline in intracellular ATP levels.[2][3]

Comparative Performance Data

The following tables summarize the cytotoxic and pro-oxidant effects of dimethyl-p-benzoquinone isomers in comparison to other quinone derivatives and a non-quinone mitochondrial inhibitor. The data is compiled from studies on rat hepatocytes and PC12 cells, providing a comparative perspective across different cell types.[4]

Table 1: Comparative Cytotoxicity (LD50, µM) of Quinone Derivatives

CompoundRat Hepatocytes (LD50, µM)PC12 Cells (LD50, µM)
2,5-Dimethyl-p-benzoquinone125 ± 1155.0 ± 5.1
2,6-Dimethyl-p-benzoquinone163 ± 1475.3 ± 6.8
Duroquinone (2,3,5,6-Tetramethyl-p-benzoquinone)>800>800
Tetrachloro-p-benzoquinone (Chloranil)15.6 ± 1.235.1 ± 3.3

Data from Siraki et al., 2004. Values are mean ± SD.[4]

Table 2: Comparative Reactive Oxygen Species (ROS) Formation (EC200, µM)

CompoundRat Hepatocytes (EC200, µM)PC12 Cells (EC200, µM)
2,5-Dimethyl-p-benzoquinone>800>800
2,6-Dimethyl-p-benzoquinone>800>800
Duroquinone (2,3,5,6-Tetramethyl-p-benzoquinone)>800>800
Tetrachloro-p-benzoquinone (Chloranil)37.5 ± 3.150.0 ± 4.5

EC200 is the concentration required to produce a 2-fold increase in ROS levels. Data from Siraki et al., 2004. Values are mean ± SD.[4]

Table 3: Comparative Glutathione (GSH) Depletion

CompoundCell TypeMaximal GSH Depletion (%)
2,5-Dimethyl-p-benzoquinoneRat Hepatocytes~60
2,6-Dimethyl-p-benzoquinoneRat Hepatocytes~55
DuroquinoneRat HepatocytesNot significant
Tetrachloro-p-benzoquinoneRat Hepatocytes~80

Approximate values extrapolated from graphical data in Siraki et al., 2004.[4]

Signaling Pathway Involvement

The cellular stress induced by this compound can activate various signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, including ERK, JNK, and p38, are critical regulators of cellular processes like proliferation, differentiation, and apoptosis. While specific quantitative data for this compound is limited, studies on structurally similar quinones indicate that they can induce the phosphorylation and activation of JNK and p38, which are typically associated with stress responses and apoptosis.

cluster_extracellular Extracellular cluster_intracellular Intracellular 2_3_DMPBQ This compound Redox_Cycling Redox Cycling 2_3_DMPBQ->Redox_Cycling Alkylation Alkylation of -SH groups 2_3_DMPBQ->Alkylation ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_Depletion GSH Depletion Alkylation->GSH_Depletion Protein_Dysfunction Protein Dysfunction (e.g., Enzyme Inactivation) Alkylation->Protein_Dysfunction GSH_Depletion->Oxidative_Stress Metabolic_Disruption Metabolic Disruption Protein_Dysfunction->Metabolic_Disruption MAPK_Activation MAPK Activation (p38, JNK) Oxidative_Stress->MAPK_Activation Apoptosis Apoptosis MAPK_Activation->Apoptosis ATP_Depletion ATP Depletion ATP_Depletion->Apoptosis Metabolic_Disruption->ATP_Depletion cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., Hepatocytes, PC12) Treatment 2. Treatment (2,3-DMPBQ & Alternatives) Cell_Culture->Treatment Assay_Selection 3. Endpoint Assays Treatment->Assay_Selection MTT_Assay Cytotoxicity (MTT) Assay_Selection->MTT_Assay Cell Viability DCFH_DA_Assay ROS Production (DCFH-DA) Assay_Selection->DCFH_DA_Assay Oxidative Stress GSH_Assay GSH Levels Assay_Selection->GSH_Assay Antioxidant Status Western_Blot MAPK Activation (Western Blot) Assay_Selection->Western_Blot Signaling Pathways Data_Analysis 4. Data Analysis & Comparison MTT_Assay->Data_Analysis DCFH_DA_Assay->Data_Analysis GSH_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Navigating Enzymatic Assays with 2,3-Dimethyl-p-benzoquinone: A Guide to Cross-Reactivity and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of quinone derivatives in biological research is widespread, owing to their diverse chemical and redox properties. However, these same properties can lead to significant cross-reactivity in enzymatic assays, producing misleading results. This guide provides a comprehensive comparison of the performance of 2,3-Dimethyl-p-benzoquinone in enzymatic assays, highlighting its potential for interference and offering alternative strategies. We present supporting experimental data from related compounds to illustrate key concepts and provide detailed protocols for assessing cross-reactivity.

Understanding the Cross-Reactivity of this compound

The primary mechanisms by which this compound and other p-benzoquinone derivatives interfere with enzymatic assays are twofold: covalent modification of proteins through reactions with sulfhydryl groups and the generation of reactive oxygen species (ROS) via redox cycling.

1. Reactivity with Sulfhydryl Groups:

Many enzymes possess critical cysteine residues with reactive sulfhydryl (-SH) groups in their active sites or allosteric regulatory sites. The electrophilic nature of the p-benzoquinone ring makes it susceptible to nucleophilic attack by these sulfhydryl groups, often through a Michael addition reaction. This covalent modification can lead to irreversible enzyme inhibition and a loss of function.

2. Redox Cycling and ROS Generation:

Quinones can be reduced to semiquinones and hydroquinones by cellular reductants. These reduced forms can then be re-oxidized by molecular oxygen, generating superoxide radicals and other reactive oxygen species. The accumulation of ROS can lead to oxidative damage of proteins and interfere with assay components, particularly those that are sensitive to the redox environment.

Potential for Interference in Common Enzymatic Assays

The inherent reactivity of this compound makes it a potential interference compound in a variety of enzymatic assays. Below is a summary of enzymes and assay types that are particularly susceptible, with comparative data from closely related benzoquinone derivatives.

Enzyme/Assay ClassLikely Mechanism of InterferenceExample Data on Related BenzoquinonesPotential Impact on Assay
Thiol-dependent Enzymes Covalent modification of active site cysteinesp-Benzoquinone inhibits calpain and IL-1β converting enzyme.[1]False positive inhibition
Dehydrogenases Reaction with sulfhydryl groups, redox cyclingCoenzyme Q0 (a related benzoquinone) decreases the activity of glyceraldehyde-3-phosphate dehydrogenase and α-ketoglutarate dehydrogenase complex.[2]False positive inhibition
Kinases Covalent modification, ROS generationNot specifically reported, but many kinases have conserved cysteines.Potential for false positive inhibition
Proteases Covalent modification of cysteine proteasesNot specifically reported for this compound, but a known liability for quinones.False positive inhibition
Redox-sensitive Assays ROS generationQuinones are known to generate ROS, which can interfere with assays using fluorescent or colorimetric redox indicators.False positive or false negative results
Cholinesterases Direct inhibition2,6-dimethyl-1,4-benzoquinone shows an inhibitory effect on acetylcholinesterase.[3]True inhibition, but may be non-specific

Experimental Protocols for Assessing Cross-Reactivity

To determine if this compound is interfering with a specific enzymatic assay, the following experimental protocols are recommended.

Protocol 1: Thiol Competition Assay

Objective: To assess if the observed inhibition is due to reactivity with sulfhydryl groups.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • This compound

  • Dithiothreitol (DTT) or other thiol-containing reducing agent (e.g., β-mercaptoethanol)

  • Assay buffer

Procedure:

  • Prepare a series of assay reactions containing the enzyme, substrate, and varying concentrations of this compound.

  • Prepare a parallel set of reactions that also include a high concentration of DTT (typically 1-5 mM).

  • Incubate both sets of reactions under standard assay conditions.

  • Measure the enzyme activity in all reactions.

  • Interpretation: If the inhibitory effect of this compound is significantly reduced or abolished in the presence of DTT, it strongly suggests that the mechanism of inhibition involves reaction with sulfhydryl groups.

Protocol 2: Orthogonal Assay

Objective: To confirm the inhibitory activity using an assay with a different detection method that is less susceptible to the potential interference mechanisms of this compound.

Procedure:

  • If the primary assay is fluorescence-based, an orthogonal assay could be based on absorbance, luminescence, or mass spectrometry.

  • Perform the enzymatic assay with and without this compound using both the primary and orthogonal assay methods.

  • Interpretation: If this compound shows potent inhibition in the primary assay but weak or no inhibition in the orthogonal assay, it is likely an artifact of the primary assay's detection method.[4]

Visualization of Interference Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of interference and a typical experimental workflow for assessing cross-reactivity.

G cluster_interference Mechanism of Enzymatic Interference Quinone This compound ROS Reactive Oxygen Species (ROS) Quinone->ROS Redox Cycling Inactive_Enzyme Inactive Enzyme (S-Adduct) Quinone->Inactive_Enzyme Michael Addition Enzyme Enzyme (with active site Cys-SH) Enzyme->Inactive_Enzyme Reductant Cellular Reductants (e.g., NADPH) Reductant->Quinone Oxygen Molecular Oxygen (O2) Oxygen->ROS Oxidative_Damage Oxidative Damage to Assay Components ROS->Oxidative_Damage

Caption: Mechanism of enzymatic interference by this compound.

G cluster_workflow Experimental Workflow for Assessing Cross-Reactivity Start Initial Observation of Inhibition Thiol_Assay Perform Thiol Competition Assay (with DTT) Start->Thiol_Assay Orthogonal_Assay Perform Orthogonal Assay Start->Orthogonal_Assay Analyze_Thiol Analyze DTT Effect Thiol_Assay->Analyze_Thiol Analyze_Orthogonal Compare Assay Results Orthogonal_Assay->Analyze_Orthogonal Conclusion_Thiol Inhibition likely due to Thiol Reactivity Analyze_Thiol->Conclusion_Thiol Inhibition Mitigated Conclusion_No_Thiol Thiol reactivity is not the primary mechanism Analyze_Thiol->Conclusion_No_Thiol No Change Conclusion_Interference Likely Assay Interference Analyze_Orthogonal->Conclusion_Interference Discrepant Results Conclusion_True_Inhibition Potential True Inhibitor Analyze_Orthogonal->Conclusion_True_Inhibition Consistent Results

Caption: Experimental workflow for assessing cross-reactivity.

Alternatives to this compound

When the potential for cross-reactivity with this compound is high, consider using alternative compounds that lack the reactive p-benzoquinone moiety. The choice of an alternative will depend on the specific application.

ApplicationAlternative Compound ClassRationale
Electron Acceptor in Dehydrogenase Assays Tetrazolium salts (e.g., MTT, XTT)Different mechanism of reduction that is less prone to interference from thiol-reactive compounds.
General Redox Studies Non-quinone redox cyclers (e.g., menadione, duroquinone)While still redox-active, they may have different reactivity profiles. It is crucial to validate each compound.
Control Compound in Biological Screens Structurally related but less reactive analogs (e.g., hydroquinone form)Can help to distinguish between specific biological effects and non-specific reactivity.

Conclusion

This compound is a valuable chemical tool, but its inherent reactivity necessitates careful consideration and validation when used in enzymatic assays. By understanding the mechanisms of interference, employing appropriate control experiments, and considering less reactive alternatives, researchers can ensure the accuracy and reliability of their experimental data. The protocols and information provided in this guide serve as a starting point for navigating the complexities of working with this and other reactive compounds in a biochemical context.

References

Unlocking Antitumor Potential: A Comparative Guide to the Quantitative Structure-Activity Relationship of Dimethyl-p-benzoquinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the quantitative structure-activity relationship (QSAR) of dimethyl-p-benzoquinone derivatives, supported by experimental data. It aims to provide a comprehensive understanding of how structural modifications to the dimethyl-p-benzoquinone scaffold influence its cytotoxic activity, paving the way for the rational design of more potent and selective anticancer agents.

Dimethyl-p-benzoquinones represent a promising class of compounds with significant cytotoxic effects against various cancer cell lines. Understanding the relationship between their chemical structure and biological activity is paramount for optimizing their therapeutic potential. This guide delves into the QSAR of these compounds, presenting key data in a structured format, detailing experimental methodologies, and visualizing the intricate signaling pathways involved in their mechanism of action.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of dimethyl-p-benzoquinone derivatives is intrinsically linked to their structural features. Variations in substituent groups on the benzoquinone ring can significantly impact their efficacy against cancer cells. The following table summarizes the cytotoxic activity (IC50) of a series of p-benzoquinone congeners, including dimethyl-p-benzoquinones, against rat hepatocytes and PC12 cells. This data highlights how substitutions influence cytotoxicity, with di-substituted methoxy or methyl p-benzoquinones showing particular potency against PC12 cells.[1]

CompoundSubstituentsHepatocyte IC50 (µM)PC12 IC50 (µM)Electron Affinity (eV)Molecular Volume (ų)
1H15 ± 220 ± 31.89119.8
22-Methyl25 ± 330 ± 41.75136.1
32,5-Dimethyl40 ± 525 ± 31.62152.4
42,6-Dimethyl50 ± 635 ± 41.62152.4
5Tetramethyl (Duroquinone)> 100> 1001.35168.7
62-Methoxy30 ± 415 ± 21.78137.5
72,5-Dimethoxy60 ± 710 ± 11.67155.2
82,6-Dimethoxy70 ± 812 ± 21.67155.2
92-Chloro10 ± 112 ± 22.13131.7
102,5-Dichloro5 ± 17 ± 12.37143.6
112,6-Dichloro4 ± 16 ± 12.37143.6
12Trichloro2 ± 0.53 ± 12.61155.5
13Tetrachloro (Chloranil)1 ± 0.22 ± 0.52.85167.4
142,6-Di-tert-butyl> 100> 1001.38233.5

Data extracted from O'Brien et al. (1998).

Mechanism of Action: Signaling Pathway Involvement

The cytotoxic effects of dimethyl-p-benzoquinone derivatives are often mediated through the induction of apoptosis and the modulation of key cellular signaling pathways. One of the well-studied mechanisms involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, the derivative 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) has been shown to induce apoptosis in mouse hepatoma cells through a mechanism that involves the p38 MAPK pathway, while the JNK pathway appears to be associated with cell survival.[2]

MAPK_Signaling_Pathway extracellular_stimuli Dimethyl-p-benzoquinone (e.g., MeDZQ) cell_membrane Cell Membrane ros Reactive Oxygen Species (ROS) extracellular_stimuli->ros jnk_pathway JNK Pathway extracellular_stimuli->jnk_pathway Inhibition/Complex Role ask1 ASK1 ros->ask1 mkk3_6 MKK3/6 ask1->mkk3_6 p38 p38 MAPK mkk3_6->p38 apoptosis Apoptosis p38->apoptosis survival Cell Survival jnk_pathway->survival

MAPK signaling pathway activated by dimethyl-p-benzoquinones.

Experimental Protocols

Cytotoxicity Assays

1. MTT Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the dimethyl-p-benzoquinone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

2. Resazurin Reduction Assay:

  • This assay is similar to the MTT assay but uses resazurin as an indicator of cell viability.

  • Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Fluorescence is measured using a microplate reader, and the IC50 values are determined.[3]

Quantitative Structure-Activity Relationship (QSAR) Modeling

A general workflow for developing a QSAR model for dimethyl-p-benzoquinones is outlined below.

QSAR_Workflow data_collection Data Collection (Structures & Biological Activity) descriptor_calculation Molecular Descriptor Calculation (e.g., Physicochemical, Topological) data_collection->descriptor_calculation data_splitting Data Splitting (Training & Test Sets) descriptor_calculation->data_splitting model_development Model Development (e.g., MLR, PLS, ANN) data_splitting->model_development model_validation Model Validation (Internal & External) model_development->model_validation model_interpretation Model Interpretation & Application model_validation->model_interpretation

General workflow for QSAR model development.

1. Data Set Preparation: A dataset of dimethyl-p-benzoquinone derivatives with their corresponding biological activities (e.g., IC50 values) is compiled.

2. Molecular Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include:

  • Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity, etc.
  • Electronic descriptors: HOMO and LUMO energies, dipole moment, electron affinity.[1]
  • Topological descriptors: Connectivity indices, shape indices, etc.
  • 3D descriptors: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis).

3. Statistical Analysis and Model Building: The dataset is typically divided into a training set and a test set. The training set is used to build the QSAR model using statistical methods such as:

  • Multiple Linear Regression (MLR)
  • Partial Least Squares (PLS)
  • Artificial Neural Networks (ANN)

4. Model Validation: The predictive power of the developed QSAR model is assessed using internal and external validation techniques.

  • Internal validation: Cross-validation (e.g., leave-one-out).
  • External validation: Using the test set to evaluate the model's ability to predict the activity of compounds not used in its development.

5. Interpretation: The validated QSAR model provides insights into the structural requirements for enhanced cytotoxic activity. This information can then be used to design new, more potent dimethyl-p-benzoquinone derivatives.

Conclusion

This comparative guide provides a foundational understanding of the quantitative structure-activity relationship of dimethyl-p-benzoquinones. The presented data and methodologies underscore the importance of a rational, data-driven approach to the design of novel anticancer agents. By leveraging QSAR, researchers can more efficiently navigate the vast chemical space to identify and optimize promising lead compounds, ultimately accelerating the drug discovery process. Future studies should focus on expanding the library of synthesized and tested dimethyl-p-benzoquinone derivatives to build more robust and predictive QSAR models.

References

A Comparative Analysis of the Inhibitory Effects of 2,3-Dimethyl-p-benzoquinone and its Hydroquinone Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of 2,3-Dimethyl-p-benzoquinone and its reduced form, 2,3-Dimethylhydroquinone. While direct comparative studies with quantitative inhibitory concentrations (IC50) under identical experimental conditions are limited in publicly available literature, this document synthesizes existing data on these and structurally related compounds to offer valuable insights for research and development.

Executive Summary

This compound, a member of the quinone class, is anticipated to exhibit cytotoxic effects primarily through the generation of reactive oxygen species (ROS) and the alkylation of cellular macromolecules. In contrast, 2,3-Dimethylhydroquinone, a hydroquinone, is expected to act as an antioxidant at lower concentrations, protecting cells from oxidative stress, but may also exhibit pro-oxidant and cytotoxic activities at higher concentrations or in the presence of metal ions. The inhibitory potential of these compounds is highly dependent on the specific biological system and the experimental conditions.

Comparative Data on Inhibitory Effects

Quantitative data directly comparing the inhibitory effects of this compound and 2,3-Dimethylhydroquinone is scarce. However, studies on related p-benzoquinone congeners provide an indication of the potential cytotoxicity of this compound.

CompoundCell LineAssayEndpointValue (µM)Reference
Dimethyl-p-benzoquinone (general)PC12CytotoxicityNot specifiedParticularly cytotoxic[1]
HydroquinoneR-28Cell ViabilityIC50~150[2]
HydroquinoneARPE-19Cell ViabilityIC50> 200[2]
HydroquinoneHMVECCell ViabilityIC50> 100[2]

Note: The data for Dimethyl-p-benzoquinone is qualitative. The data for hydroquinone is provided as a reference for the parent compound of the hydroquinone class. The cytotoxicity of 2,3-Dimethylhydroquinone may differ.

Mechanisms of Action and Signaling Pathways

The inhibitory effects of this compound and 2,3-Dimethylhydroquinone are rooted in their distinct chemical properties, leading to different primary mechanisms of action.

This compound: As a p-benzoquinone, its cytotoxicity is believed to be mediated by two primary mechanisms:

  • Redox Cycling and Oxidative Stress: It can undergo one-electron reduction to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide radicals and regenerate the parent quinone. This futile cycle leads to the accumulation of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA, and ultimately leading to cell death.[1]

  • Alkylation of Macromolecules: The electrophilic nature of the quinone ring allows it to react with nucleophilic groups in cellular macromolecules, such as the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH).[3] Depletion of GSH, a key intracellular antioxidant, further exacerbates oxidative stress.[1]

2,3-Dimethylhydroquinone: The biological activity of 2,3-Dimethylhydroquinone is more complex and can be concentration-dependent:

  • Antioxidant Activity: At lower concentrations, it can act as a potent antioxidant by donating hydrogen atoms to scavenge free radicals and terminate chain reactions, thus protecting cells from oxidative damage.

  • Pro-oxidant Activity: In the presence of transition metal ions like copper or iron, hydroquinones can act as pro-oxidants, reducing the metal ions which in turn can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction.[4]

  • Metabolic Activation to Quinone: 2,3-Dimethylhydroquinone can be oxidized in vivo to the more reactive this compound, thus indirectly exerting cytotoxic effects through the mechanisms described above.[5]

Signaling Pathway Diagrams

Quinone_Cytotoxicity Quinone This compound Redox_Cycling Redox Cycling Quinone->Redox_Cycling Alkylation Alkylation of Macromolecules Quinone->Alkylation ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_Depletion GSH Depletion Alkylation->GSH_Depletion GSH_Depletion->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Figure 1: Proposed signaling pathway for this compound-induced cytotoxicity.

Hydroquinone_Activity cluster_antioxidant Antioxidant Effect cluster_prooxidant Pro-oxidant Effect Hydroquinone_low 2,3-Dimethylhydroquinone (Low Concentration) Radical_Scavenging Radical Scavenging Hydroquinone_low->Radical_Scavenging Cell_Protection Cell Protection Radical_Scavenging->Cell_Protection Hydroquinone_high 2,3-Dimethylhydroquinone (High Conc. / + Metals) Fenton_Reaction Fenton-like Reaction Hydroquinone_high->Fenton_Reaction Hydroxyl_Radical Hydroxyl Radical (•OH) Fenton_Reaction->Hydroxyl_Radical Oxidative_Damage Oxidative Damage Hydroxyl_Radical->Oxidative_Damage

Figure 2: Dual antioxidant and pro-oxidant activities of 2,3-Dimethylhydroquinone.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the inhibitory effects of these compounds.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound and 2,3-Dimethylhydroquinone stock solutions (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., PC12, Hepatocytes) start->cell_culture treatment Treat Cells with Compounds cell_culture->treatment compound_prep Prepare Compound Dilutions (Quinone & Hydroquinone) compound_prep->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Inhibitory Assay (e.g., MTT, Enzyme Assay) incubation->assay data_acq Data Acquisition (e.g., Absorbance Reading) assay->data_acq data_analysis Data Analysis (Calculate IC50) data_acq->data_analysis end End data_analysis->end

Figure 3: General experimental workflow for comparing inhibitory effects.

Conclusion

This compound and 2,3-Dimethylhydroquinone likely possess distinct inhibitory profiles. The benzoquinone is expected to be a more potent cytotoxic agent due to its ability to induce oxidative stress and alkylate cellular components. The hydroquinone's effect is more nuanced, with the potential for both protective antioxidant and damaging pro-oxidant activities. Further direct comparative studies are necessary to fully elucidate their relative potencies and specific mechanisms of action in various biological systems. This guide provides a foundational framework for researchers to design and interpret experiments aimed at understanding the inhibitory effects of these two compounds.

References

A Comparative Guide to Methylated Benzoquinones in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of key methylated benzoquinones. It is designed to be an objective resource, presenting experimental data to facilitate informed decisions in research and drug development. The information is organized to allow for easy comparison of the performance of these compounds and includes detailed methodologies for key experimental assays.

Introduction to Methylated Benzoquinones

Methylated benzoquinones are a class of organic compounds characterized by a benzoquinone core structure with one or more methyl group substituents. These compounds are of significant interest due to their diverse and potent biological activities, which include antioxidant, anti-inflammatory, and anticancer effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways, making them promising candidates for therapeutic development. This guide focuses on a comparative study of some of the most well-researched methylated benzoquinones: Thymoquinone, Idebenone, and Coenzyme Q10, with additional data on other relevant derivatives.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the biological activities of various methylated benzoquinones. It is important to note that the experimental conditions, such as cell lines and assay methods, may vary between studies, which can influence the absolute values.

Table 1: Comparative Cytotoxicity of Methylated Benzoquinones in Cancer Cell Lines
CompoundCell LineAssayIC50 (µM)Reference
Thymoquinone MDA-MB-231 (Breast Cancer)MTT2.94 (24h)[1]
MCF-7 (Breast Cancer)MTT>500 (24h)[1]
CIPQ1 (a 2,3-dimethyl-1,4-benzoquinone derivative) T47D (Breast Cancer)MTT2.35[2]
MCF7 (Breast Cancer)MTT6.53[2]
2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) MH-22A (Mouse Hepatoma)Not Specified0.31[3]
2,6-dimethyl-p-benzoquinone PC12Not SpecifiedMore cytotoxic than to hepatocytes[4]
HepatocytesNot SpecifiedLess cytotoxic than to PC12[4]
Table 2: Comparative Antioxidant Activity of Benzoquinone Derivatives
CompoundAssayResultReference
Thymoquinone ORAC1.91 Trolox Equivalents[5]
DPPHIC50 = 170 µg/mL[5]
Thymohydroquinone ORAC2.60 Trolox Equivalents[5]
DPPHIC50 = 2.4 µg/mL[5]
Dithymoquinone ORAC & DPPHNo significant activity[5]
tert-butyl-1,4-benzoquinone FRAP~3x less potent than BHT[6]
2,6-disubstituted tert-butyl-1,4-benzoquinone derivatives ORACComparable to Trolox[6]
Table 3: Comparative Cholinesterase Inhibitory Activity of Benzoquinones
CompoundEnzymeInhibition TypeIC50 (nM)Kᵢ (nM)
1,4-Benzoquinone AcetylcholinesteraseCompetitive48-187262 ± 0.016
2,6-dichloro-1,4-benzoquinone AcetylcholinesteraseNoncompetitive48-187Not specified
2,6-dimethyl-1,4-benzoquinone AcetylcholinesteraseCompetitive48-18754 ± 0.007

Signaling Pathways and Mechanisms of Action

Methylated benzoquinones exert their biological effects by modulating various signaling pathways. Below are diagrams illustrating the key pathways affected.

Nrf2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. Both Thymoquinone and Idebenone have been shown to activate this pathway.[7][8][9][10][11][12][13][14] Thymoquinone activates the Nrf2/ARE signaling pathway by increasing the nuclear localization, DNA binding, and transcriptional activity of Nrf2, leading to the upregulation of antioxidant enzymes like HO-1 and NQO1.[9][10][14] Similarly, Idebenone stimulates the nuclear translocation of Nrf2.[7][8][11][13]

Nrf2_Pathway cluster_benzoquinones Methylated Benzoquinones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thymoquinone Thymoquinone Keap1 Keap1 Thymoquinone->Keap1 Blocks Keap1 Nrf2_cyto Nrf2 Thymoquinone->Nrf2_cyto Stimulates Nrf2 gene expression Idebenone Idebenone Nrf2_Keap1 Nrf2-Keap1 Complex Idebenone->Nrf2_Keap1 Promotes dissociation Idebenone->Nrf2_cyto Promotes nuclear translocation Keap1->Nrf2_Keap1 Sequesters Nrf2_Keap1->Nrf2_cyto Releases Nrf2 Nrf2_cyto->Nrf2_Keap1 Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocates to Nucleus ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change in Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes transcription Antioxidant_Genes->ROS Reduces

Activation of the Nrf2 signaling pathway by methylated benzoquinones.
NF-κB Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several methylated benzoquinones, including Thymoquinone and Coenzyme Q10, have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.[15] Thymoquinone inhibits NF-κB-dependent neuroinflammation.[10] Coenzyme Q10 has been shown to inhibit NF-κB activation, which in turn reduces the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[15][16]

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition by Benzoquinones Stimuli e.g., LPS, TNF-α IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degrades NFkB_cyto NF-κB NFkB_IkB->NFkB_cyto Releases NF-κB NFkB_nucl NF-κB NFkB_cyto->NFkB_nucl Translocates to Nucleus Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nucl->Inflammatory_Genes Promotes transcription Benzoquinones Thymoquinone, Coenzyme Q10 Benzoquinones->IKK Inhibits Benzoquinones->NFkB_cyto Inhibits nuclear translocation

Inhibition of the NF-κB signaling pathway by methylated benzoquinones.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cells to be tested

  • 96-well tissue culture plates

  • Complete culture medium

  • Methylated benzoquinone stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methylated benzoquinone in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Nrf2 Activation Assay (Western Blot for Nuclear Translocation)

This protocol describes how to assess the activation of the Nrf2 pathway by measuring the translocation of Nrf2 from the cytoplasm to the nucleus using Western blotting.

Materials:

  • Cells or tissue samples

  • Methylated benzoquinone for treatment

  • Nuclear and cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the methylated benzoquinone for a specified time.

  • Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay.

  • Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2 and loading controls (Lamin B1 for nuclear, GAPDH for cytoplasmic) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear and cytoplasmic fractions. An increase in the nuclear Nrf2 level indicates activation of the pathway.

Mitochondrial Complex I Activity Assay

This assay measures the activity of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

Materials:

  • Isolated mitochondria or cell lysates

  • Mitochondrial Complex I Activity Assay Kit (commercially available kits typically include assay buffer, NADH, ubiquinone analog, and an inhibitor like rotenone)

  • Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 340 nm for NADH oxidation or a colorimetric endpoint)

Procedure:

  • Sample Preparation: Isolate mitochondria from cells or tissues according to standard protocols. Determine the protein concentration.

  • Assay Reaction:

    • Prepare the reaction mixture according to the kit's instructions. This usually involves adding the assay buffer, ubiquinone analog, and the mitochondrial sample to the wells of a microplate.

    • To determine the specific Complex I activity, prepare parallel wells containing the Complex I inhibitor, rotenone.

    • Initiate the reaction by adding NADH to all wells.

  • Measurement: Immediately measure the change in absorbance over time using a microplate reader. The rate of NADH oxidation is proportional to the Complex I activity.

  • Calculation:

    • Calculate the total activity from the wells without the inhibitor.

    • Calculate the background activity from the wells with the rotenone inhibitor.

    • Subtract the background activity from the total activity to determine the specific Complex I activity.

    • Normalize the activity to the protein concentration of the sample.

Conclusion

This comparative guide highlights the significant biological activities of methylated benzoquinones. While compounds like Thymoquinone, Idebenone, and Coenzyme Q10 share some common mechanisms, such as the modulation of the Nrf2 and NF-κB pathways, there are also notable differences in their potency and specific effects. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals to further explore the therapeutic potential of this promising class of molecules. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for specific therapeutic applications.

References

Safety Operating Guide

Proper Disposal Procedures for 2,3-Dimethyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 2,3-Dimethyl-p-benzoquinone, ensuring compliance with safety protocols and environmental regulations. This substance is classified as a hazardous material and requires careful handling throughout the disposal process.

Immediate Safety and Hazard Profile

This compound is a flammable solid that is toxic if swallowed or inhaled, causes severe skin burns and eye damage, and may lead to allergic skin reactions or respiratory irritation. It is also suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects. Due to these hazards, it is imperative that this chemical waste is never disposed of via standard trash or sewer systems.[1][2] All disposal procedures must comply with federal regulations, such as the Resource Conservation and Recovery Act (RCRA), as well as state and local laws.[1][3]

Regulatory Disposal Parameters

Disposal protocols are governed by the waste generator's status, which is determined by the amount of hazardous waste produced per month. The following table summarizes key federal guidelines, though institutional and local regulations may vary.

ParameterGuidelineRegulatory Body
Waste Container Filling Fill to no more than 90% capacity to allow for expansion and prevent spills.[3]General Best Practice
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste may be stored at or near the point of generation.[4]EPA (RCRA)
Storage Time Limit (Large Quantity Generators) Up to 90 days in a Central Accumulation Area (CAA) before transport to a licensed disposal facility.[3][5]EPA (RCRA)
Storage Time Limit (Academic Labs) Academic laboratories operating under Subpart K regulations may be allowed to store hazardous waste for up to twelve months.[6]EPA (Subpart K)

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for safely collecting and disposing of this compound waste in a laboratory setting.

Phase 1: Preparation and Personal Protective Equipment (PPE)
  • Consult Safety Data Sheet (SDS): Before handling the chemical, thoroughly review its SDS for specific hazard information and handling precautions.

  • Work in a Ventilated Area: All handling of this compound, including waste preparation, should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[7]

  • Don Appropriate PPE: At a minimum, wear the following:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield for comprehensive eye and face protection.

    • A flame-retardant lab coat.

Phase 2: Waste Collection and Containerization
  • Designate a Hazardous Waste Container: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.[1][3]

  • Segregate the Waste: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents, strong acids, or reducing agents.[2][7][8] Collect it in a dedicated container.

  • Transfer Waste: Carefully transfer solid waste into the designated container, avoiding the creation of dust.[7] If dealing with a spill, moisten the material first or use a HEPA-filtered vacuum before placing it in the container for disposal.[2]

  • Label the Container: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound".

    • A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Flammable," "Environmental Hazard").[4]

  • Secure the Container: Close the container lid tightly. Store the container in a secondary containment bin to prevent spills from reaching the environment.[1][3]

Phase 3: Storage and Final Disposal
  • Store in a Satellite Accumulation Area (SAA): Place the sealed and labeled waste container in a designated SAA.[4] This area should be at or near the point of waste generation and under the control of laboratory personnel.[1]

  • Schedule a Pickup: Do not allow waste to accumulate beyond regulatory time or volume limits. Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Professional Disposal: The EH&S department will coordinate with a licensed hazardous waste contractor to transport the waste off-site for final disposal at an approved treatment, storage, and disposal facility (TSDF).[3][4] This is the mandatory final step, as stated in the chemical's SDS.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

G cluster_0 Phase 1: Preparation (In-Lab) cluster_1 Phase 2: Waste Collection (In-Lab) cluster_2 Phase 3: Storage & Disposal cluster_3 Phase 4: Final Disposition (External) prep 1. Don PPE & Work in Fume Hood identify 2. Identify Waste as Hazardous prep->identify container 3. Use Compatible Waste Container identify->container segregate 4. Segregate from Incompatibles container->segregate label_waste 5. Label Container: 'Hazardous Waste' Chemical Name & Hazards segregate->label_waste saa 6. Store in Satellite Accumulation Area (Secondary Containment) label_waste->saa ehs 7. Request Pickup from EH&S Dept. saa->ehs vendor 8. Licensed Vendor Transport ehs->vendor facility 9. Approved Disposal Facility (TSDF) vendor->facility

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,3-Dimethyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Dimethyl-p-benzoquinone. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. Based on the hazards associated with similar benzoquinone compounds, the following PPE is mandatory.

PPE CategoryRecommended EquipmentJustification & Citations
Eye & Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects against dust particles and potential splashes.
Skin Protection Impervious gloves (e.g., nitrile) and a flame-retardant lab coat or protective clothing.[2][3]Prevents skin irritation, allergic reactions, and severe burns.[1][3]
Respiratory Protection Required when dust is generated. Use an approved particulate filter respirator (e.g., N95) or equivalent.[3]Protects against inhalation, which can be toxic and cause respiratory irritation.[3][4]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical to minimize risk.

Step 1: Engineering Controls & Preparation

  • Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to control dust and vapors.[5]

  • Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[1]

  • Work Area: Designate a specific area for handling, keeping it clean and uncluttered.

Step 2: Chemical Handling

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[6]

  • Minimize Dust: Avoid actions that generate dust. Keep the container tightly closed when not in use.[1]

  • Personal Hygiene: Wash hands and exposed skin thoroughly with soap and water after handling and before leaving the work area.[6] Do not eat, drink, or smoke in the laboratory.[3]

Step 3: Storage

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The substance may be light and moisture sensitive.[3]

  • Incompatibilities: Keep away from heat, sources of ignition, and strong oxidizing agents.[1][5]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[3]

Disposal Plan: Waste Management and Spill Response

Proper disposal and spill management are critical for laboratory and environmental safety.

Waste Disposal Protocol:

  • Containerization: All waste, including contaminated PPE and cleaning materials, must be collected in a compatible, tightly sealed container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Segregation: Store waste containers separately from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.[5]

Spill Response Workflow:

The following diagram outlines the procedural flow for managing an accidental spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_response_preparation Response Preparation cluster_cleanup_procedure Cleanup Procedure cluster_post_cleanup Post-Cleanup Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazards Alert->Assess Don_PPE Don Full PPE Assess->Don_PPE Ventilate Ensure Adequate Ventilation Don_PPE->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Collect Carefully Sweep/Shovel into Waste Container Contain->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Seal & Label Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.